N-d-Biotinyl-7-amino-4-methylcoumarin
Description
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Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-11-8-18(25)27-15-9-12(6-7-13(11)15)21-17(24)5-3-2-4-16-19-14(10-28-16)22-20(26)23-19/h6-9,14,16,19H,2-5,10H2,1H3,(H,21,24)(H2,22,23,26)/t14-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSEURIFUZXSJ-QOKNQOGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of N-d-Biotinyl-7-amino-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorogenic substrate with significant applications in enzyme activity assays, particularly for the determination of biotinidase activity.[1] This compound consists of a biotin (B1667282) molecule linked to the fluorescent reporter 7-amino-4-methylcoumarin (B1665955) (AMC). The covalent linkage of biotin to the 7-amino group of AMC quenches the fluorescence of the coumarin (B35378) moiety. Enzymatic cleavage of the amide bond by biotinidase liberates the highly fluorescent AMC, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This "turn-on" fluorescence mechanism provides a sensitive and specific method for studying biotinidase kinetics and for screening potential inhibitors.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-methyl-2-oxochromen-7-yl)pentanamide | [2] |
| Synonyms | N-(4-Methyl-2-oxo-2H-chromen-7-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, Biotin-AMC | [2] |
| CAS Number | 191223-35-5 | [3] |
| Molecular Formula | C₂₀H₂₃N₃O₄S | [2][3] |
| Molecular Weight | 401.48 g/mol | [2][3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protected from light | |
| Excitation Maximum (λex) | 360 nm | [4] |
| Emission Maximum (λem) | 460 nm | [4] |
Experimental Protocols
Fluorometric Assay for Biotinidase Activity
This protocol outlines a method for the quantitative determination of biotinidase activity in biological samples using this compound.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 0.15 M potassium phosphate, pH 6.5, containing 0.01% (w/v) Tween® 20 and 0.1 mM Dithiothreitol (DTT)
-
Stop Buffer: 0.2 M sodium bicarbonate, pH 10.0, containing 0.01% (w/v) Tween® 20
-
Biological sample (e.g., serum, dried blood spot extract)
-
96-well microtiter plate (black, for fluorescence readings)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with Assay Buffer to a final working concentration of 0.2 mM.[4]
-
Sample Preparation: Prepare the biological sample as required (e.g., extract dried blood spots with an appropriate buffer).
-
Assay Reaction:
-
In a 96-well microtiter plate, mix 10 µL of the biological sample with 10 µL of the 0.2 mM biotin-4-MU substrate mix.[4]
-
Include a blank control containing 10 µL of sample buffer and 10 µL of the substrate mix.
-
Include a positive control with known biotinidase activity and a negative control where the enzyme is heat-inactivated.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, for example, up to 20 hours.[4] The optimal incubation time may need to be determined empirically based on the sample type and expected enzyme activity.
-
Reaction Termination: Stop the enzymatic reaction by adding 50 µL of Stop Buffer to each well.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4]
-
Data Analysis: Subtract the fluorescence of the blank from the sample readings. The biotinidase activity is proportional to the increase in fluorescence. A standard curve can be generated using known concentrations of 7-amino-4-methylcoumarin to quantify the amount of product formed.
Avidin (B1170675)/Streptavidin Binding Assay (General Protocol)
This general protocol describes a method to observe the binding of this compound to avidin or streptavidin, which typically results in a change in fluorescence. The precise nature of this change (enhancement or quenching) should be determined empirically.
Materials:
-
This compound
-
Avidin or Streptavidin
-
Binding Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and dilute to a working concentration (e.g., 1 µM) in Binding Buffer.
-
Prepare a stock solution of avidin or streptavidin in Binding Buffer.
-
-
Binding Assay:
-
To a cuvette or well containing the this compound solution, add increasing concentrations of the avidin or streptavidin solution.
-
After each addition, mix gently and allow the binding to reach equilibrium (typically a few minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation of ~360 nm and an emission of ~460 nm after each addition of the binding protein.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the avidin or streptavidin concentration. The resulting curve can be used to determine the binding affinity (Kd). A decrease in fluorescence upon binding would indicate quenching, while an increase would suggest enhancement.
-
Logical Relationships and Workflows
The primary application of this compound is as a substrate in a "turn-on" fluorescence assay. The logical relationship is straightforward: in the conjugated form, the fluorophore is quenched. Upon enzymatic cleavage, the fluorophore is released, leading to a detectable signal.
Conclusion
This compound is a valuable tool for researchers in biochemistry and drug discovery. Its well-defined chemical properties and its utility as a fluorogenic substrate for biotinidase make it a cornerstone for sensitive and quantitative enzyme activity assays. The provided protocols and workflows serve as a comprehensive guide for the effective implementation of this compound in a laboratory setting. Further research to determine its specific quantum yield and molar extinction coefficient would be beneficial for even more precise quantitative studies.
References
N-d-Biotinyl-7-amino-4-methylcoumarin: A Fluorogenic Probe for Biotinidase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-d-Biotinyl-7-amino-4-methylcoumarin is a synthetic, fluorogenic substrate with a primary application in the determination of biotinidase enzyme activity. Biotinidase is a critical enzyme in the biotin (B1667282) cycle, responsible for recycling the vitamin biotin (Vitamin B7) from the breakdown of biotin-containing proteins. The measurement of biotinidase activity is the gold standard for the diagnosis of biotinidase deficiency, an inherited metabolic disorder that can lead to severe neurological and cutaneous symptoms if left untreated. This technical guide provides a comprehensive overview of the properties of this compound, a detailed experimental protocol for its use in a fluorometric biotinidase assay, and a discussion of its mechanism of action.
Principle of Detection
The utility of this compound as a substrate for biotinidase lies in its clever molecular design. The biotin moiety of the molecule is recognized and cleaved by biotinidase. This enzymatic cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorescence of the coumarin (B35378) is quenched. However, upon liberation, AMC exhibits strong fluorescence, which can be quantified to determine the rate of the enzymatic reaction. This direct relationship between fluorescence and enzyme activity allows for a highly sensitive and specific assay.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound and its fluorescent product, 7-amino-4-methylcoumarin, is presented in the table below.
| Property | This compound | 7-amino-4-methylcoumarin (AMC) |
| Molecular Formula | C₂₀H₂₃N₃O₄S | C₁₀H₉NO₂ |
| Molecular Weight | 401.48 g/mol | 175.18 g/mol |
| Appearance | Solid | Solid |
| Excitation Maximum | Non-fluorescent (quenched) | ~345-360 nm |
| Emission Maximum | Non-fluorescent (quenched) | ~445-460 nm |
| Solubility | Soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) | Soluble in DMSO, DMF, and acetone. Sparingly soluble in water. |
Biotinidase-Mediated Cleavage of this compound
The enzymatic reaction at the core of the assay is the hydrolysis of the amide bond linking biotin to the 7-amino group of 4-methylcoumarin. This reaction is catalyzed by biotinidase and results in the release of free biotin and the highly fluorescent 7-amino-4-methylcoumarin.
Experimental Protocols
The following is a generalized protocol for a fluorometric biotinidase assay in serum or plasma using this compound. This protocol is synthesized from best practices for similar enzyme assays and should be optimized for specific experimental conditions.
Reagent Preparation
-
Assay Buffer (pH 6.5): Prepare a potassium phosphate (B84403) buffer. A typical composition may include a pH buffer, a reducing agent such as dithiothreitol (B142953) (DTT), and a surfactant.
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in the Assay Buffer to the desired final concentration. The optimal concentration should be determined experimentally but is typically in the low micromolar range.
-
Stop Buffer: A buffer designed to halt the enzymatic reaction. This may include a pH buffer and a surfactant.
-
7-amino-4-methylcoumarin (AMC) Standard Curve: Prepare a series of dilutions of AMC in Assay Buffer to generate a standard curve for quantifying the amount of fluorescent product generated in the enzymatic reaction.
Sample Handling
-
Sample Collection: Collect whole blood in a serum separator tube.
-
Serum/Plasma Separation: Centrifuge the blood sample to separate the serum or plasma.
-
Storage: Store serum or plasma samples at -20°C or lower until the assay is performed.
Assay Procedure
-
Prepare a reaction plate: Use a black, opaque 96-well plate to minimize background fluorescence.
-
Add samples and controls: To appropriate wells, add a small volume of serum or plasma sample, a positive control (serum with known biotinidase activity), and a negative control (heat-inactivated serum or buffer).
-
Initiate the reaction: Add the working substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction: Add the Stop Buffer to all wells to terminate the enzymatic reaction.
-
Fluorescence measurement: Read the fluorescence intensity of each well using a fluorometer with excitation at approximately 360 nm and emission at approximately 460 nm.
-
Data analysis:
-
Subtract the fluorescence of the negative control from all sample readings.
-
Use the AMC standard curve to convert the fluorescence readings into the concentration of AMC produced.
-
Calculate the biotinidase activity, typically expressed as nmol of AMC produced per minute per milliliter of serum (nmol/min/mL).
-
Experimental Workflow
The following diagram illustrates the key steps in the fluorometric biotinidase assay.
Quantitative Data
For context, the Kₘ values for other biotinidase substrates have been reported. For example, the Kₘ for the natural substrate biocytin (B1667093) is in the micromolar range.
Conclusion
This compound is a valuable tool for researchers and clinicians involved in the study of biotin metabolism and the diagnosis of biotinidase deficiency. Its fluorogenic nature allows for a sensitive and continuous assay of biotinidase activity. While detailed kinetic data for this specific substrate is not widely published, the general principles and protocols outlined in this guide provide a solid foundation for the development and implementation of a robust fluorometric biotinidase assay. As with any enzymatic assay, optimization of reaction conditions is crucial for obtaining accurate and reproducible results.
An In-Depth Technical Guide on the Principle of Action of N-d-Biotinyl-7-amino-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-d-Biotinyl-7-amino-4-methylcoumarin is a paramount fluorogenic substrate extensively utilized for the sensitive and quantitative determination of biotinidase activity. This guide elucidates the core principle of its action, detailing the enzymatic cleavage of the non-fluorescent parent molecule to release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). We provide a comprehensive overview of the underlying biochemical reaction, present key quantitative data, and offer detailed experimental protocols for the application of this substrate in biotinidase activity assays. Furthermore, this document includes graphical representations of the signaling pathway and experimental workflows to facilitate a deeper understanding of its practical application in research and clinical diagnostics, particularly in the context of biotinidase deficiency.
Core Principle of Action
The fundamental principle behind the use of this compound lies in its role as a fluorogenic substrate for the enzyme biotinidase (EC 3.5.1.12). In its native state, the molecule is essentially non-fluorescent as the biotin (B1667282) moiety quenches the fluorescence of the 7-amino-4-methylcoumarin (AMC) group.
Biotinidase, a hydrolase, specifically recognizes and cleaves the amide bond linking biotin to the 7-amino group of AMC. This enzymatic hydrolysis releases the free AMC molecule. Unlike its biotinylated precursor, free AMC is highly fluorescent, emitting a strong blue fluorescence upon excitation with ultraviolet light. The intensity of the emitted fluorescence is directly proportional to the amount of AMC released, which in turn is a direct measure of the biotinidase activity in the sample.[1]
This "turn-on" fluorescence mechanism provides a highly sensitive and specific method for quantifying biotinidase activity, forming the basis of numerous diagnostic assays for conditions such as biotinidase deficiency.[1]
Signaling Pathway and Enzymatic Reaction
The enzymatic reaction catalyzed by biotinidase is a hydrolysis reaction. The enzyme binds to the biotin portion of the this compound substrate and facilitates the cleavage of the amide bond, releasing biotin and the fluorescent reporter molecule, 7-amino-4-methylcoumarin.
Quantitative Data
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 360 nm | [2] |
| Emission Wavelength (λem) | 460 nm | [2] |
| Optimal pH for Assay | 6.5 | [2] |
| Incubation Temperature | 37°C | [2] |
Note: The Km of biotinidase for its natural substrate, biocytin, has been reported to be in the micromolar range. It is anticipated that the Km for synthetic substrates like this compound would be in a similar order of magnitude.
Experimental Protocols
The following is a generalized protocol for a fluorometric biotinidase activity assay using this compound, based on established methodologies.
Reagent Preparation
-
Assay Buffer: 0.15 M potassium phosphate (B84403) buffer, pH 6.5, containing 0.01% (w/v) Tween® 20 and 0.1 mM Dithiothreitol (DTT).[2]
-
Substrate Stock Solution: Prepare a stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2]
-
Working Substrate Solution: Dilute the substrate stock solution in the Assay Buffer to a final concentration of 0.2 mM.[2]
-
Stop Buffer: 0.2 M sodium bicarbonate, pH 10.0, containing 0.01% (w/v) Tween® 20.[2]
-
Sample: Serum, plasma, or dried blood spot eluate.
Assay Procedure
-
Sample Preparation: If using dried blood spots, punch a 3 mm disc and elute in an appropriate extraction buffer.
-
Reaction Initiation: In a 96-well microplate, add 10 µL of the sample (or standard) to each well.
-
Add 10 µL of the Working Substrate Solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the microplate at 37°C for a defined period (e.g., 1 to 20 hours, depending on the expected enzyme activity).[2] Protect the plate from light during incubation.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Buffer to each well.[2]
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate fluorometer with excitation at 360 nm and emission at 460 nm.[2]
Data Analysis
-
Subtract the fluorescence of a blank (a well containing buffer and substrate but no sample) from all readings.
-
Generate a standard curve using known concentrations of 7-amino-4-methylcoumarin.
-
Determine the concentration of AMC produced in each sample well by interpolating from the standard curve.
-
Calculate the biotinidase activity, typically expressed as nmol of AMC produced per minute per milliliter of sample (nmol/min/mL).
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for a typical biotinidase assay using this compound.
Potential Interferences
It is important to consider potential inhibitors and activators of biotinidase that may affect assay results.
-
Competitive Inhibitors: Compounds structurally similar to biotin may act as competitive inhibitors.
-
Non-specific Esterase Activity: While biotinidase is highly specific, other esterases in the biological sample could potentially cleave the substrate, leading to false-positive results. The use of a blank helps to correct for some of this background fluorescence.
-
Sample Quality: Hemolysis in blood samples can interfere with the assay. Proper sample collection and handling are crucial.
Conclusion
This compound is a robust and sensitive tool for the quantitative analysis of biotinidase activity. Its principle of action, based on the enzymatic release of a highly fluorescent reporter molecule, allows for a straightforward and reliable assay. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and clinicians to implement this technology for the diagnosis and study of biotinidase deficiency and other applications requiring the measurement of this vital enzyme's activity. Further research to precisely determine the kinetic parameters (Km and Vmax) of this substrate with human biotinidase would be beneficial for the standardization and refinement of these assays.
References
An In-depth Technical Guide to the Synthesis and Purification of N-d-Biotinyl-7-amino-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-d-Biotinyl-7-amino-4-methylcoumarin, a fluorescent biotin (B1667282) derivative crucial for various bioanalytical applications. This document details the necessary reagents, experimental protocols, and purification methods to obtain a high-purity product.
Introduction
This compound is a valuable chemical probe that combines the specific binding properties of biotin with the fluorescent characteristics of 7-amino-4-methylcoumarin (B1665955) (AMC). Biotin exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, a property widely exploited in molecular biology for detection, purification, and labeling of biomolecules. The coumarin (B35378) moiety, AMC, is a well-established fluorophore with excitation in the near-ultraviolet range and emission in the blue region of the visible spectrum, making it suitable for various fluorescence-based assays. The conjugation of biotin to AMC creates a powerful tool for applications such as enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, flow cytometry, and affinity chromatography.
Synthesis of this compound
The synthesis of this compound is achieved through the formation of an amide bond between the carboxylic acid group of d-biotin and the amino group of 7-amino-4-methylcoumarin. This reaction is facilitated by a peptide coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier Examples |
| d-Biotin | C₁₀H₁₆N₂O₃S | 244.31 | Sigma-Aldrich, Thermo Fisher Scientific |
| 7-Amino-4-methylcoumarin (AMC) | C₁₀H₉NO₂ | 175.18 | Sigma-Aldrich, MedChemExpress[1] |
| BOP Reagent | C₁₂H₂₂F₆N₇OP | 442.28 | Sigma-Aldrich, MilliporeSigma |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Sigma-Aldrich, Thermo Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich, Thermo Fisher Scientific |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich, Thermo Fisher Scientific |
| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Sigma-Aldrich, Thermo Fisher Scientific |
| Hexane (B92381) | C₆H₁₄ | 86.18 | Sigma-Aldrich, Thermo Fisher Scientific |
| Silica (B1680970) Gel for Column Chromatography | SiO₂ | 60.08 | Merck, Sorbent Technologies |
Experimental Protocol: Amide Coupling Reaction
A detailed protocol for the synthesis of 7-amino-4-methylcoumarin, a precursor for the final product, has been described in a Russian patent, achieving a yield of up to 94%[2]. The subsequent biotinylation is outlined below.
-
Reaction Setup: In a round-bottom flask, dissolve d-biotin (1.0 eq) and 7-amino-4-methylcoumarin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Activation and Coupling: Add BOP reagent (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v).
-
Work-up: Upon completion of the reaction, pour the reaction mixture into cold water to precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, coupling reagents, and byproducts. Flash column chromatography is a highly effective method for this purpose.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica-adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
Characterization Data
| Property | Value |
| Molecular Formula | C₂₀H₂₃N₃O₄S[2][3] |
| Molecular Weight | 401.48 g/mol [2][3] |
| Appearance | Off-white to pale yellow solid |
| Purity (typical) | >95% (by HPLC) |
Visualization of the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Logical Relationship of the Coupling Reaction
The core of the synthesis is the BOP-mediated amide bond formation. The following diagram illustrates the logical relationship between the reactants, reagents, and the final product.
Caption: Reactants and reagents for the BOP-mediated coupling reaction.
References
Navigating the Solubility of N-d-Biotinyl-7-amino-4-methylcoumarin: A Technical Guide
For Immediate Release
This in-depth technical guide addresses the solubility characteristics of N-d-Biotinyl-7-amino-4-methylcoumarin in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of solubility data, detailed experimental protocols, and a workflow for its primary application as a fluorogenic substrate for biotinidase activity.
Data Presentation: Solubility Overview
The solubility of this compound is fundamentally dictated by its molecular structure, which combines the relatively non-polar coumarin (B35378) core with a more polar biotin (B1667282) tail. As with many fluorescent probes, a common strategy for its use in aqueous systems involves initial dissolution in an organic solvent, followed by dilution into the desired aqueous buffer.
Table 1: Estimated Solubility of this compound and Related Compounds
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| This compound | DMSO | Estimated: 1-10 mg/mL | 2.5 - 25 mM | Estimation based on the solubility of AMC and general solubility of biotinylated compounds in DMSO. Empirical verification is recommended. |
| This compound | Aqueous Buffers (e.g., PBS, Tris-HCl) | Very Low | Low µM range | Direct dissolution is not recommended. Working solutions are prepared by diluting a DMSO stock. The final concentration is limited by the compound's low aqueous solubility and the tolerance of the assay for DMSO. |
| 7-Amino-4-methylcoumarin (B1665955) (AMC) | DMSO | 3 - 10 mg/mL[1][2] | 17 - 57 mM | Multiple suppliers report good solubility in this range. |
| 7-Amino-4-methylcoumarin (AMC) | DMF | ~3 mg/mL[2] | ~17 mM | An alternative organic solvent for stock solutions. |
| 7-Amino-4-methylcoumarin (AMC) | DMSO:PBS (pH 7.2) (1:40) | 0.02 mg/mL[2] | ~114 µM | Illustrates the significant drop in solubility upon dilution into an aqueous buffer. |
Experimental Protocols
The following protocols provide a general framework for the preparation of stock and working solutions of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 401.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or amber vials
Procedure:
-
Weigh out 4.01 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If particulates remain, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. For AMC, DMSO stock solutions are reported to be stable for up to 6 months at -20°C[3].
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To prepare a 100 µM working solution of this compound in a suitable aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a vial of the 10 mM stock solution at room temperature.
-
In a sterile microcentrifuge tube, add 990 µL of the desired aqueous buffer.
-
Add 10 µL of the 10 mM stock solution to the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Vortex the working solution immediately and thoroughly to ensure homogeneity and prevent precipitation.
-
Prepare the working solution fresh on the day of the experiment. Do not store aqueous solutions for extended periods[4].
Note: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤1%) to avoid potential interference with biological systems[5]. If precipitation occurs upon dilution, it may be necessary to prepare a more dilute working solution.
Mandatory Visualizations
Biotinidase Activity Assay Workflow
The primary application of this compound is as a fluorogenic substrate for measuring biotinidase activity. The enzymatic cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin, which can be quantified to determine enzyme activity.
Logical Flow for Solution Preparation
This diagram illustrates the logical steps for preparing a usable aqueous working solution from the solid compound.
References
- 1. 7-Amino-4-methylcoumarin | Fluorochrome | Hello Bio [hellobio.com]
- 2. 7-Amino-4-methylcoumarin | CAS 26093-31-2 | Cayman Chemical | Biomol.de [biomol.com]
- 3. ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dimethyl Sulfoxide-Free and Water-Soluble Fluorescent Probe for Detection of Bovine Serum Albumin Prepared by Ionic Co-assembly of Amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
N-d-Biotinyl-7-amino-4-methylcoumarin: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorescent probe that combines the versatile blue-emitting 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore with a biotin (B1667282) moiety. This conjugation allows for its specific targeting to avidin (B1170675) and streptavidin proteins, making it a valuable tool in a wide range of biological assays, including immunoassays, enzyme-linked immunosorbent assays (ELISA), and fluorescence microscopy. Understanding the photophysical properties of this molecule, particularly its fluorescence quantum yield and photostability, is critical for its effective application and the generation of reliable and reproducible data.
This technical guide provides an in-depth overview of the quantum yield and photostability of this compound, including quantitative data, detailed experimental protocols for their measurement, and visual workflows to aid in experimental design.
Core Photophysical Properties
Data Presentation
The following tables summarize the key quantitative data for the quantum yield and photostability of 7-amino-4-methylcoumarin, which serves as a proxy for this compound.
Table 1: Fluorescence Quantum Yield of 7-Amino-4-methylcoumarin
| Solvent | Quantum Yield (Φ) |
| Ethanol | ~0.5[1] |
| Methanol | - |
| Water | - |
| Cyclohexane | - |
Note: The quantum yield of coumarin (B35378) derivatives can vary significantly with solvent polarity. It is recommended to determine the quantum yield in the specific buffer or solvent system used in your experiment.
Table 2: Photostability of 7-Amino-4-methylcoumarin
| Parameter | Value | Conditions |
| Time for 50% Decomposition (t½) | 14 minutes | In aerated methanol, initial concentration 10⁻⁵ mol dm⁻³, light intensity 1.4 x 10¹⁶ photons cm⁻³s⁻¹ at 350 nm[1] |
| General Observation | Photobleaching is a known issue, especially in solid matrices or under high-intensity illumination.[2] | - |
Disclaimer: The photostability data is for the parent fluorophore, 7-amino-4-methylcoumarin, and should be considered as an estimate for the biotinylated derivative. The actual photostability will depend on the specific experimental conditions, including the intensity and wavelength of the excitation light, the presence of oxygen, and the sample matrix.
Experimental Protocols
Accurate determination of the quantum yield and photostability of this compound is essential for quantitative applications. The following are detailed methodologies for these key experiments.
Measurement of Relative Fluorescence Quantum Yield
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
This compound
-
Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
High-purity solvents (spectroscopic grade)
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and the quantum yield standard in the desired solvent.
-
Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The relationship should be linear in the low absorbance range. Determine the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Photostability Assessment
This protocol provides a framework for evaluating the photostability of this compound under specific illumination conditions.
Materials:
-
This compound solution of known concentration
-
Light source with controlled intensity and wavelength (e.g., xenon lamp with a monochromator or a specific wavelength LED)
-
Spectrofluorometer or a fluorescence microscope with a sensitive detector
-
Cuvette or sample holder
-
Timer
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer or solvent.
-
-
Initial Fluorescence Measurement:
-
Measure the initial fluorescence intensity (I₀) of the sample before prolonged exposure to the excitation light.
-
-
Photobleaching:
-
Continuously expose the sample to the excitation light source at a fixed intensity.
-
Record the fluorescence intensity (I) at regular time intervals (t).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
The resulting curve represents the photobleaching decay.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Alternatively, the photobleaching quantum yield (Φ_b) can be calculated if the photon flux of the excitation light is known.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a typical signaling pathway involving biotinylated coumarin and the experimental workflows for determining its photophysical properties.
Caption: Avidin-Biotin binding assay workflow.
References
An In-depth Technical Guide to the Safety and Handling of N-d-Biotinyl-7-amino-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and application of N-d-Biotinyl-7-amino-4-methylcoumarin. The information is intended to support researchers, scientists, and professionals in drug development in the effective and safe use of this fluorogenic substrate.
Chemical and Physical Properties
This compound is a fluorescent compound primarily utilized as a substrate for measuring the activity of the enzyme biotinidase.[1] Its chemical structure consists of a biotin (B1667282) molecule linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955).
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₃O₄S | [1][2] |
| Molecular Weight | 401.48 g/mol | [1] |
| CAS Number | 191223-35-5 | [1][2] |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in DMSO and DMF | |
| Excitation Wavelength | ~345 nm | |
| Emission Wavelength | ~445 nm |
Safety and Handling
Hazard Identification:
Based on the parent compound, this compound may cause:
-
Skin irritation
-
Serious eye irritation
-
Respiratory irritation
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
First Aid Measures:
-
After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Storage
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. A storage temperature of <-15°C is recommended.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.
Experimental Protocols
Proposed Synthesis of this compound
A plausible method for the synthesis of this compound involves the coupling of biotin to the amino group of 7-amino-4-methylcoumarin. This can be achieved by activating the carboxylic acid of biotin, for example, by forming an N-hydroxysuccinimide (NHS) ester, which then reacts with the amine of 7-amino-4-methylcoumarin to form a stable amide bond.
References
Commercial Suppliers and Technical Guide for N-d-Biotinyl-7-amino-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-d-Biotinyl-7-amino-4-methylcoumarin is a crucial fluorogenic substrate primarily utilized in the sensitive detection of biotinidase activity. This enzyme plays a vital role in the recycling of the essential B vitamin, biotin (B1667282). A deficiency in biotinidase can lead to a range of neurological and cutaneous symptoms. The enzymatic cleavage of the amide bond in this compound by biotinidase liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), providing a direct and quantifiable measure of enzyme activity.[1] This technical guide provides an in-depth overview of commercially available sources, key technical data, experimental protocols for its use in biotinidase assays, and a proposed synthesis method.
Commercial Availability
Several reputable suppliers offer this compound for research and development purposes. The following table summarizes key information from prominent vendors.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Biosynth | FB152327 | Not Specified | 191223-35-5 | C₂₀H₂₃N₃O₄S | 401.48 |
| Santa Cruz Biotechnology | sc-221543 | ≥95% | 191223-35-5 | C₂₀H₂₃N₃O₄S | 401.48 |
| LGC Standards | TRC-B437500 | Not Specified | 191223-35-5 | C₂₀H₂₃N₃O₄S | 401.48 |
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is provided below, with data compiled from PubChem.[2]
| Property | Value |
| Molecular Weight | 401.5 g/mol |
| Exact Mass | 401.14092740 Da |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 122 Ų |
| Heavy Atom Count | 29 |
| Formal Charge | 0 |
Application in Biotinidase Activity Assays
The primary application of this compound is in the fluorometric determination of biotinidase activity. This assay is fundamental for the diagnosis of biotinidase deficiency, a treatable inherited metabolic disorder.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound by biotinidase. This reaction releases biotin and the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation, measured by the increase in fluorescence intensity over time, is directly proportional to the biotinidase activity in the sample.
Biotin Recycling and Biotinidase Deficiency Pathway
Biotinidase is a key enzyme in the biotin cycle, responsible for cleaving biotin from biocytin (B1667093) and biotinyl-peptides, making it available for covalent attachment to carboxylases. In biotinidase deficiency, this recycling process is impaired, leading to a deficiency of active carboxylases and the accumulation of toxic metabolites.
Caption: Biotin recycling pathway and the impact of biotinidase deficiency.
Experimental Protocols
Fluorometric Assay for Biotinidase Activity
This protocol is a generalized procedure for measuring biotinidase activity in serum or plasma samples using this compound. Optimization may be required for specific experimental conditions and sample types.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 6.0)
-
Serum or plasma samples
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute the stock solution with Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Sample Preparation: Dilute serum or plasma samples with Assay Buffer. The dilution factor will depend on the expected enzyme activity.
-
Assay Reaction:
-
Pipette 50 µL of diluted sample into each well of the 96-well microplate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Include a blank control (Assay Buffer instead of sample) and a positive control (sample with known biotinidase activity).
-
-
Incubation: Incubate the microplate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time may need to be optimized.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 340-360 nm and an emission wavelength of approximately 440-460 nm.[3][4][5][6] The optimal wavelengths for the liberated 7-amino-4-methylcoumarin are around 345 nm for excitation and 445 nm for emission.[5]
-
Data Analysis: Calculate the rate of fluorescence increase over time and correlate it to the biotinidase activity, typically expressed in nmol/min/mL or µmol/hr/L.
Experimental Workflow for Biotinidase Assay
The following diagram illustrates the general workflow for a fluorometric biotinidase assay.
Caption: General workflow for a fluorometric biotinidase assay.
Proposed Synthesis of this compound
Proposed Synthesis Steps:
-
Activation of d-Biotin: d-Biotin is first activated to facilitate the reaction with the amino group of 7-amino-4-methylcoumarin. This can be achieved by reacting d-biotin with a coupling agent like BOP reagent in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in an anhydrous aprotic solvent (e.g., dimethylformamide - DMF). This forms a highly reactive intermediate.
-
Coupling Reaction: The activated d-biotin is then reacted with 7-amino-4-methylcoumarin. The amino group of the coumarin (B35378) derivative acts as a nucleophile, attacking the activated carboxyl group of biotin to form the desired amide bond.
-
Purification: The final product, this compound, would then be purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.
Logical Relationship for Proposed Synthesis
The following diagram outlines the logical steps for the proposed synthesis.
Caption: Proposed synthesis pathway for this compound.
Conclusion
This compound is an indispensable tool for researchers and clinicians involved in the study of biotin metabolism and the diagnosis of biotinidase deficiency. Its commercial availability from multiple suppliers facilitates its use in a variety of research settings. The fluorometric assay based on this substrate offers a sensitive and specific method for quantifying biotinidase activity. While a standardized, detailed protocol for its use and synthesis requires careful optimization, the information provided in this guide serves as a comprehensive starting point for professionals in the field.
References
- 1. This compound | 191223-35-5 | FB152327 [biosynth.com]
- 2. This compound | C20H23N3O4S | CID 71313996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
Methodological & Application
Application Notes: Utilizing N-d-Biotinyl-7-amino-4-methylcoumarin for Robust Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorogenic substrate designed for the sensitive and continuous measurement of biotinidase activity.[1] Biotinidase is a critical enzyme in the biotin (B1667282) cycle, responsible for recycling biotin, an essential B vitamin, from biocytin. The deficiency of this enzyme can lead to severe neurological and cutaneous disorders. This fluorogenic substrate allows for a straightforward and sensitive method to determine biotinidase activity in biological samples, aiding in the diagnosis of biotinidase deficiency and in the research of biotin metabolism.
The assay principle is based on the enzymatic cleavage of the amide bond in this compound by biotinidase. This reaction releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be monitored in real-time. The increase in fluorescence intensity is directly proportional to the biotinidase activity.
Data Presentation
The following tables summarize key quantitative data for performing enzyme assays with this compound.
Table 1: Reagent and Buffer Composition
| Reagent/Buffer | Composition | pH |
| Substrate Formulation | 0.15 M Potassium Phosphate, 0.01% (w/v) Tween® 20, 0.1 mM DTT, 0.2 mM this compound | 6.5 |
| Stop Buffer | 0.2 M Sodium Bicarbonate, 0.01% (w/v) Tween® 20 | 10.0 |
| Sample Extraction Buffer (for Dried Blood Spots) | 0.1% (w/v) Tween® 20 in molecular grade water | - |
Table 2: Experimental Parameters
| Parameter | Value |
| Excitation Wavelength | 360 nm |
| Emission Wavelength | 460 nm |
| Incubation Temperature | 37°C |
| Incubation Time | Up to 24 hours (optimization may be required) |
Table 3: Enzyme Kinetic Parameters
| Parameter | Value | Notes |
| Km (Michaelis constant) | Not specified in the literature. | To be determined empirically for specific assay conditions. |
| Vmax (Maximum velocity) | Not specified in the literature. | To be determined empirically for specific assay conditions. |
Experimental Protocols
Protocol 1: Biotinidase Activity Assay in Serum/Plasma
This protocol is designed for the determination of biotinidase activity in serum or plasma samples using a 96-well microtiter plate format.
Materials:
-
This compound
-
Potassium Phosphate
-
Tween® 20
-
Dithiothreitol (DTT)
-
Sodium Bicarbonate
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader
-
Serum/plasma samples
-
Positive and negative controls
Procedure:
-
Substrate Stock Solution Preparation: Dissolve this compound in DMSO to prepare a concentrated stock solution.
-
Substrate Formulation Preparation: Prepare the substrate formulation as described in Table 1. The this compound stock solution should be added to the buffer to reach the final concentration of 0.2 mM.
-
Sample Preparation: Thaw serum or plasma samples on ice. If necessary, dilute the samples with an appropriate buffer.
-
Assay Reaction: a. In separate wells of a 96-well microtiter plate, add 10 µL of the serum/plasma sample (or control). b. To each well, add 10 µL of the substrate formulation.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 hours). The optimal incubation time should be determined based on the sample type and expected enzyme activity.
-
Stopping the Reaction: Add 50 µL of Stop Buffer (as described in Table 1) to each well to terminate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.
-
Data Analysis: The biotinidase activity is proportional to the increase in fluorescence. A standard curve can be generated using known concentrations of 7-amino-4-methylcoumarin to quantify the amount of product formed.
Protocol 2: Biotinidase Activity Assay in Dried Blood Spots (DBS)
This protocol is adapted for the screening of biotinidase activity from dried blood spot samples.
Materials:
-
All materials listed in Protocol 1
-
Dried blood spot samples on filter paper
-
3 mm hole puncher
-
Microcentrifuge tubes
-
Extraction Buffer (0.1% (w/v) Tween® 20 in molecular grade water)
Procedure:
-
DBS Sample Preparation: a. Punch out a 3 mm disc from the dried blood spot and place it into a microcentrifuge tube. b. Add 100 µL of Extraction Buffer to each tube. c. Vortex briefly and incubate at room temperature for 1 hour with gentle shaking to extract the enzyme. d. Centrifuge the tubes to pellet the filter paper debris.
-
Assay Reaction: a. In a 96-well microtiter plate, add 10 µL of the DBS extract to each well. b. Add 10 µL of the Substrate Formulation to each well.
-
Incubation, Stopping, and Measurement: Follow steps 5-8 from Protocol 1.
Mandatory Visualizations
Caption: The Biotin Recycling Pathway.
Caption: Biotinidase Assay Workflow.
References
Application Note: Fluorometric Assay for Biotinidase Activity using N-d-Biotinyl-7-amino-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinidase is a critical enzyme responsible for the recycling of the essential B-vitamin, biotin. Deficiency in biotinidase activity can lead to a range of neurological and cutaneous symptoms. The quantitative determination of biotinidase activity is crucial for the diagnosis of biotinidase deficiency and for research in areas such as inborn errors of metabolism and drug development. This application note describes a sensitive and specific fluorometric assay for the determination of biotinidase activity in biological samples, such as serum and dried blood spots, using the fluorogenic substrate N-d-Biotinyl-7-amino-4-methylcoumarin.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by biotinidase.[1] This reaction releases the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to the biotinidase activity in the sample. The fluorescence of AMC is measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[2] The concentration of the liberated AMC can be quantified by generating a standard curve with known concentrations of AMC, allowing for the precise calculation of biotinidase activity.
Materials and Reagents
-
This compound (Substrate)
-
7-amino-4-methylcoumarin (AMC Standard)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium phosphate (B84403), monobasic and dibasic
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Sodium Bicarbonate
-
Hydrochloric Acid (HCl)
-
Purified water
-
Biological samples (e.g., serum, plasma, or dried blood spots)
-
Black, flat-bottom 96-well microplates
-
Fluorometric microplate reader
Experimental Protocols
Reagent Preparation
Table 1: Reagent Preparation
| Reagent | Preparation | Storage |
| Assay Buffer (50 mM Potassium Phosphate, 1 mM DTT, 0.1% BSA, pH 6.5) | Dissolve appropriate amounts of monobasic and dibasic potassium phosphate in purified water to make a 50 mM solution. Adjust pH to 6.5 using HCl or NaOH. Add DTT to a final concentration of 1 mM and BSA to a final concentration of 0.1% (w/v). | 4°C for up to one week. |
| Substrate Stock Solution (10 mM) | Dissolve this compound in DMSO to a final concentration of 10 mM. | -20°C, protected from light. |
| AMC Standard Stock Solution (1 mM) | Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. | -20°C, protected from light. |
| Stop Solution (0.1 M Sodium Bicarbonate, pH 10.5) | Dissolve sodium bicarbonate in purified water to a final concentration of 0.1 M. Adjust pH to 10.5 with NaOH. | Room temperature. |
Sample Preparation
-
Serum/Plasma: Centrifuge whole blood to separate serum or plasma. Samples can be used fresh or stored at -80°C. Before use, thaw frozen samples on ice.
-
Dried Blood Spots (DBS): Punch a 3 mm disc from the dried blood spot into a microplate well or microcentrifuge tube.
Assay Procedure (96-Well Plate Format)
1. AMC Standard Curve Preparation:
-
Prepare a series of dilutions of the AMC Standard Stock Solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
Include a blank control containing 100 µL of Assay Buffer only.
2. Biotinidase Activity Measurement (Kinetic Assay):
-
Add 80 µL of Assay Buffer to each well designated for samples and controls.
-
Add 10 µL of sample (serum/plasma) or a 3 mm DBS punch to the appropriate wells. For DBS, add 90 µL of Assay Buffer to elute the enzyme (incubate for 30 minutes at 37°C with gentle shaking).
-
Include the following controls:
-
Negative Control: A sample known to have no biotinidase activity (e.g., heat-inactivated serum).
-
Positive Control: A sample with known biotinidase activity.
-
Blank: 10 µL of purified water instead of a sample.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a working dilution of the Substrate Stock Solution (prepared in Assay Buffer to achieve a desired final concentration, e.g., 100 µM) to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes.
3. Biotinidase Activity Measurement (Endpoint Assay):
-
Follow steps 1-4 of the kinetic assay procedure.
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for a fixed time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the final fluorescence intensity at the same wavelengths.
Data Presentation and Analysis
Table 2: Summary of Assay Parameters
| Parameter | Value |
| Excitation Wavelength | ~360 nm |
| Emission Wavelength | ~460 nm |
| Incubation Temperature | 37°C |
| Assay pH | 6.5 |
| Final Substrate Concentration | Optimization may be required (e.g., 100 µM) |
| Incubation Time (Endpoint) | 60 minutes (or as optimized) |
Data Analysis:
-
AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/µM) and y-intercept.
-
Biotinidase Activity Calculation:
-
For the kinetic assay , determine the rate of reaction (ΔRFU/min) from the linear portion of the fluorescence versus time plot for each sample.
-
For the endpoint assay , subtract the fluorescence of the blank from the final fluorescence of each sample.
-
Use the following formula to calculate the biotinidase activity:
Activity (nmol/min/mL) = [(ΔRFU/min or Final RFU) / Slope of AMC Standard Curve] x (Total Assay Volume / Sample Volume) x Dilution Factor
Where:
-
ΔRFU/min is the change in relative fluorescence units per minute.
-
Final RFU is the blank-corrected fluorescence at the end of the incubation.
-
Slope of AMC Standard Curve is in RFU/µM.
-
Total Assay Volume is the final volume in the well (in µL).
-
Sample Volume is the volume of the sample added (in µL).
-
Dilution Factor is any dilution of the original sample.
-
Visualizations
Caption: Experimental workflow for the fluorometric biotinidase activity assay.
Caption: Principle of the fluorometric biotinidase assay.
References
Application Notes and Protocols for N-d-Biotinyl-7-amino-4-methylcoumarin in Streptavidin Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between biotin (B1667282) and streptavidin is one of the strongest non-covalent biological interactions known, with a dissociation constant (Kd) in the femtomolar range.[1] This high affinity and specificity make the biotin-streptavidin system a cornerstone of numerous biotechnological applications, including immunoassays, affinity chromatography, and drug delivery. N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorescent analog of biotin that allows for the real-time monitoring of its binding to streptavidin. The coumarin (B35378) fluorophore provides a sensitive spectroscopic handle to study the kinetics of this interaction. Upon binding to streptavidin, the fluorescence of the coumarin moiety is often quenched, providing a direct measure of the binding event.[2][3] This application note provides detailed protocols for utilizing this compound to determine the binding kinetics of streptavidin.
Principle of the Assay
The binding of this compound to streptavidin can be monitored by the change in its fluorescence properties. Typically, the fluorescence of the coumarin derivative is quenched upon binding to the deep biotin-binding pocket of streptavidin.[2][3] This phenomenon allows for the determination of both the association and dissociation rate constants. The association rate (k_on_) is measured by monitoring the decrease in fluorescence over time when the fluorescent biotin and streptavidin are mixed. The dissociation rate (k_off_) can be determined by pre-forming the complex and then adding an excess of unlabeled biotin, which competes for the binding sites and displaces the fluorescent analog, leading to a recovery of fluorescence.
Quantitative Data: Streptavidin-Biotin Interaction Kinetics
| Parameter | Symbol | Value Range | Method |
| Association Rate Constant | k_on_ | 1 x 10⁵ - 5.5 x 10⁸ M⁻¹s⁻¹ | Stopped-flow fluorescence, Surface Plasmon Resonance |
| Dissociation Rate Constant | k_off_ | 8.8 x 10⁻⁵ - 0.05 s⁻¹ | Fluorescence recovery after competition, Radioligand binding |
| Dissociation Constant | K_d_ | ~10⁻¹⁵ - 10⁻¹⁴ M (femtomolar) | Calculated (k_off_ / k_on_), various binding assays |
Experimental Protocols
General Materials and Reagents
-
This compound
-
Streptavidin
-
Unlabeled d-Biotin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Microplates (black, non-binding surface for fluorescence measurements)
-
Fluorometer or plate reader with excitation and emission filters for coumarin (Excitation ~350 nm, Emission ~450 nm)
-
Stopped-flow apparatus (for rapid kinetics)
Preparation of Stock Solutions
-
This compound: Prepare a 1 mM stock solution in DMSO. Store protected from light at -20°C.
-
Streptavidin: Prepare a 100 µM stock solution in PBS. The concentration should be accurately determined by measuring the absorbance at 280 nm. Store at 4°C.
-
Unlabeled d-Biotin: Prepare a 10 mM stock solution in PBS. It may be necessary to gently warm the solution to fully dissolve the biotin. Store at 4°C.
Experimental Workflow for Kinetic Analysis
Experimental workflow for determining streptavidin binding kinetics.
Protocol for Measuring the Association Rate Constant (k_on_)
This protocol is designed for a fluorometer or plate reader. For more rapid kinetics, a stopped-flow instrument is recommended.
-
Prepare working solutions of this compound and streptavidin in PBS. A typical final concentration for the fluorescent biotin is 10-100 nM, and a 2 to 10-fold excess of streptavidin is recommended.
-
Equilibrate the instrument and reagents to the desired temperature (e.g., 25°C).
-
Set the fluorometer to the excitation and emission wavelengths for 7-amino-4-methylcoumarin (B1665955) (e.g., Ex: 351 nm, Em: 430 nm).[4]
-
Pipette the this compound solution into the microplate wells.
-
Initiate the kinetic read on the instrument.
-
Rapidly add the streptavidin solution to the wells and mix quickly but gently.
-
Monitor the decrease in fluorescence intensity over time until the signal stabilizes.
-
The data can be fitted to a pseudo-first-order binding model to determine the observed rate constant (k_obs_). The association rate constant (k_on_) can then be calculated using the equation: k_obs_ = k_on_ * [Streptavidin] + k_off_. Since k_off_ is very slow, it can often be neglected in the initial phase of association.
Protocol for Measuring the Dissociation Rate Constant (k_off_)
-
Prepare a complex of this compound and streptavidin by incubating them together in PBS at a 1:1 molar ratio (e.g., 100 nM of each) for at least 30 minutes to ensure complete binding.
-
Pipette the pre-formed complex into the microplate wells.
-
Set the fluorometer to the appropriate excitation and emission wavelengths and begin the kinetic read.
-
Add a large excess of unlabeled d-biotin (e.g., 100-fold to 1000-fold molar excess over the fluorescent biotin) to the wells and mix.
-
Monitor the increase in fluorescence intensity over time as the fluorescent biotin derivative dissociates from streptavidin. This process can be very slow due to the high affinity of the interaction.
-
The data can be fitted to a first-order kinetic model to determine the dissociation rate constant (k_off_).
Signaling Pathway and Interaction Visualization
The interaction between this compound and streptavidin is a direct binding event. The following diagram illustrates the principle of the fluorescence quenching assay.
Principle of fluorescence quenching upon binding.
Data Analysis and Interpretation
The kinetic data obtained from the experiments should be analyzed using appropriate software (e.g., GraphPad Prism, Origin).
-
Association: The fluorescence decay data is fitted to a single exponential decay model to obtain k_obs_. Plotting k_obs_ against a range of streptavidin concentrations will yield a linear plot where the slope is the k_on_.
-
Dissociation: The fluorescence recovery data is fitted to a single exponential rise to maximum model to directly obtain the k_off_.
-
Dissociation Constant: The equilibrium dissociation constant (K_d_) can be calculated from the ratio of the rate constants: K_d_ = k_off_ / k_on_.
Conclusion
This compound is a valuable tool for studying the binding kinetics of the biotin-streptavidin interaction. The fluorescence-based assays described provide a sensitive and continuous method to determine the association and dissociation rates. Understanding these kinetic parameters is crucial for the optimization of assays and technologies that rely on the robust and specific biotin-streptavidin linkage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-d-Biotinyl-7-amino-4-methylcoumarin in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorescent probe that combines the specific binding properties of biotin (B1667282) with the blue fluorescence of 7-amino-4-methylcoumarin (B1665955) (AMC). This bifunctional molecule serves as a versatile tool in fluorescence microscopy, primarily for the detection and localization of avidin (B1170675), streptavidin, or their conjugates. The high affinity of the biotin moiety for avidin and streptavidin (Kd = 10⁻¹⁵ M) allows for highly specific and stable labeling.[1][2] Upon binding, the coumarin (B35378) fluorophore can be visualized, enabling the localization of target molecules or cellular structures that have been pre-labeled with avidin or streptavidin. This probe is particularly useful in applications requiring signal amplification, such as in immunohistochemistry (IHC), in situ hybridization (ISH), and flow cytometry.[3][4][5]
Physicochemical and Spectroscopic Properties
The utility of this compound as a fluorescent probe is defined by its chemical and photophysical characteristics. These properties are essential for designing experiments and selecting appropriate microscope filter sets.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₃O₄S | [6][7] |
| Molecular Weight | 401.48 g/mol | [7][8] |
| CAS Number | 191223-35-5 | [7][8] |
| Excitation Wavelength (λex) | ~354 nm (for AMC) | [9] |
| Emission Wavelength (λem) | ~430-460 nm (for AMC) | [10] |
| Purity | ≥95% | [8] |
| Storage | Store at < -15°C, keep container well closed. | [7] |
Note: The excitation and emission wavelengths are based on the parent fluorophore, 7-amino-4-methylcoumarin. The exact spectral properties may shift slightly upon conjugation.
Principle of Application
The application of this compound in fluorescence microscopy is predominantly based on the indirect detection of a target molecule. This is achieved through the high-affinity interaction between biotin and avidin or its analogue, streptavidin. The general workflow involves targeting a molecule of interest with a primary molecule (e.g., an antibody or nucleic acid probe) that is conjugated to streptavidin. Subsequently, the this compound is introduced and binds to the streptavidin, rendering the target fluorescently visible.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. The avidin-biotin system | Ed Bayer's Group [weizmann.ac.il]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotin Fluorescence in Situ Hybridization Kit for RNA (Green) [sbsgenetech.com]
- 5. bosterbio.com [bosterbio.com]
- 6. This compound | C20H23N3O4S | CID 71313996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 191223-35-5 | FB152327 [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. 7-氨基-4-甲基香豆素 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: N-d-Biotinyl-7-amino-4-methylcoumarin as a Hydrolase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorogenic substrate designed for the sensitive detection of hydrolase activity, particularly biotinidase.[1][2][3][4] The substrate consists of biotin (B1667282) linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its native state, the molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond by a hydrolase, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme activity. This system provides a sensitive and continuous assay format suitable for a variety of applications, including enzyme characterization, inhibitor screening, and high-throughput screening (HTS).[5]
Physicochemical Properties and Spectral Data
A summary of the key physical, chemical, and spectral properties of this compound and its fluorescent product, 7-amino-4-methylcoumarin (AMC), are provided below.
| Property | This compound | 7-Amino-4-methylcoumarin (AMC) |
| CAS Number | 191223-35-5 | 26093-31-2 |
| Molecular Formula | C₂₀H₂₃N₃O₄S | C₁₀H₉NO₂ |
| Molecular Weight | 401.48 g/mol | 175.18 g/mol |
| Purity | ≥95% | ≥98% (HPLC) |
| Excitation Wavelength (λex) | Non-fluorescent | ~340-380 nm |
| Emission Wavelength (λem) | Non-fluorescent | ~440-460 nm |
| Appearance | Solid | Powder |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF, acetone |
| Storage | Store at < -15°C | Store at 2-8°C |
Data compiled from multiple sources.[1][2]
Enzymatic Reaction
The enzymatic hydrolysis of this compound by biotinidase releases biotin and the fluorescent 7-amino-4-methylcoumarin (AMC).
References
Application Notes and Protocols: N-d-Biotinyl-7-amino-4-methylcoumarin for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-d-Biotinyl-7-amino-4-methylcoumarin is a versatile fluorescent probe that combines the strong blue fluorescence of 7-amino-4-methylcoumarin (B1665955) (AMC) with the high-affinity binding of biotin (B1667282). This conjugation allows for targeted labeling and visualization of cellular components in both fixed and live cell imaging applications. The AMC fluorophore exhibits excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively, making it suitable for multiplexing with other fluorescent probes. The biotin moiety enables indirect detection and signal amplification through its extraordinarily strong and specific interaction with avidin (B1170675) or streptavidin conjugates.
These application notes provide a comprehensive overview of the use of this compound, including its photophysical properties, detailed protocols for live and fixed cell imaging, and its application in targeted labeling strategies.
Photophysical and Chemical Properties
The spectral properties of the 7-amino-4-methylcoumarin (AMC) fluorophore are crucial for designing imaging experiments. These properties can be influenced by the local microenvironment, such as solvent polarity.[1]
| Property | Value | Reference |
| Excitation Maximum (λex) | 341 - 351 nm | [2][3][4] |
| Emission Maximum (λem) | 430 - 445 nm | [2][3][4][5] |
| Molecular Formula | C₂₀H₂₃N₃O₄S | [6] |
| Molecular Weight | 401.5 g/mol | [6] |
| Common Solvents | DMSO, DMF | [3][5] |
Principle of Application
The use of this compound in cellular imaging is based on the principle of the avidin-biotin complex.[7][8][9] This system allows for a multi-step labeling approach that enhances signal intensity. First, the biotinylated AMC probe is introduced to the sample where it can be targeted to a specific cellular location, for example, through a biotinylated antibody or ligand. Subsequently, a fluorescently labeled avidin or streptavidin conjugate is added, which binds to the biotin on the AMC probe, thereby amplifying the fluorescent signal at the target site. This indirect method is highly sensitive due to the tetravalent nature of avidin/streptavidin, which can bind up to four biotin molecules.[8]
Experimental Protocols
Protocol 1: Live Cell Imaging
This protocol outlines a general procedure for labeling live cells. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (pre-warmed)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-warmed)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on glass-bottom dishes or coverslips suitable for microscopy.[10]
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM).
-
Labeling:
-
If targeting an intracellular structure with a biotinylated antibody or ligand, first introduce this targeting molecule according to its specific protocol.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[4]
-
-
Wash: Remove the labeling solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.
-
Streptavidin Incubation: Prepare a working solution of the fluorescently labeled streptavidin in pre-warmed cell culture medium or PBS according to the manufacturer's instructions. Incubate the cells with this solution for 15-30 minutes at 37°C.
-
Final Wash: Remove the streptavidin solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for AMC (e.g., DAPI filter set) and the fluorophore on the streptavidin.[4]
Protocol 2: Fixed Cell Imaging
This protocol provides a general guideline for staining fixed cells.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (for permeabilization, optional)
-
Fluorescently labeled streptavidin
-
Mounting medium
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation: Wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[4]
-
Wash: Wash the cells three times with PBS for 5 minutes each.[4]
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.[4]
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., PBS with 1% BSA and endogenous biotin blocking agents) for 30-60 minutes at room temperature.
-
Labeling:
-
If using a biotinylated primary antibody, incubate the cells with the antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS.
-
Prepare a working solution of this compound (1-10 µM) in PBS. Incubate the fixed cells with this solution for 20-30 minutes at room temperature, protected from light.[4]
-
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Streptavidin Incubation: Incubate the cells with a fluorescently labeled streptavidin solution diluted in PBS for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.[4]
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.
Data Presentation
Table 1: Quantitative Parameters for Cellular Imaging Protocols
| Parameter | Live Cell Imaging | Fixed Cell Imaging |
| Cell Confluency | 50-70% | 50-70% |
| This compound Stock Conc. | 1-10 mM in DMSO | 1-10 mM in DMSO |
| This compound Working Conc. | 1-10 µM | 1-10 µM |
| Labeling Incubation Time | 15-30 minutes | 20-30 minutes |
| Labeling Temperature | 37°C | Room Temperature |
| Fixation | N/A | 4% PFA, 15-20 min |
| Permeabilization | N/A | 0.1-0.5% Triton X-100, 10-15 min (optional) |
| Streptavidin Incubation Time | 15-30 minutes | 30-60 minutes |
| Streptavidin Incubation Temperature | 37°C | Room Temperature |
Visualizations
Caption: Workflow for live cell imaging with this compound.
Caption: Workflow for fixed cell imaging with this compound.
Caption: Principle of avidin-biotin complex for targeted labeling and signal amplification.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C20H23N3O4S | CID 71313996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Use of the avidin-biotin complex for the localization of actin and myosin with fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Use of the Avidin-Biotin Complex for Specific Staining of Biological Membranes in Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preparing Stock Solutions of N-d-Biotinyl-7-amino-4-methylcoumarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-d-Biotinyl-7-amino-4-methylcoumarin (BAMCA) is a fluorogenic substrate essential for the sensitive detection of biotinidase activity.[1][2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of BAMCA stock solutions, tailored for use in research and drug development settings.
Introduction
This compound is a derivative of 7-amino-4-methylcoumarin (B1665955) (AMC), a well-known blue-emitting fluorophore.[3][4] BAMCA is utilized in enzymatic assays where the cleavage of the biotin (B1667282) moiety by biotinidase releases the highly fluorescent AMC, allowing for the quantification of enzyme activity.[1] The fluorescence of the released AMC can be measured with an excitation wavelength of approximately 351 nm and an emission wavelength of around 430 nm.[4][5] Due to its low aqueous solubility, a common challenge is the preparation of stable, concentrated stock solutions.[3] This guide outlines a standardized protocol to ensure reliable solution preparation.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₃N₃O₄S | [1][6][7] |
| Molecular Weight | 401.48 g/mol | [1][6][7] |
| CAS Number | 191223-35-5 | [1][7][8] |
| Purity | ≥95% | [7][8] |
| Appearance | Solid | [9] |
| Storage Temperature | ≤ -15°C | [1] |
Safety and Handling
| Hazard | Precaution | Reference(s) |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. | [10][11] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. Rinse cautiously with water for several minutes if in eyes. | [10][11] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area. | [10][11] |
| Ingestion/Inhalation | Avoid ingestion and inhalation. | [10] |
| Combustible Dust | May form combustible dust concentrations in air. Avoid dust formation. | [10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11] |
Experimental Protocols
Materials
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for coumarin-based compounds.[3][12]
-
Preparation: Work in a well-ventilated area and wear appropriate PPE.
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh out 4.015 mg.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the BAMCA powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Visual Inspection: Visually inspect the solution to confirm that all solid has dissolved and the solution is clear.
-
Storage:
Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the concentrated stock solution into the desired aqueous buffer.
-
Equilibration: Allow an aliquot of the frozen stock solution to thaw completely and equilibrate to room temperature.
-
Dilution:
-
Vortex the stock solution briefly before use.
-
Perform serial dilutions if necessary for very low final concentrations.
-
Add the required volume of the stock solution to the aqueous buffer to achieve the final desired concentration.
-
-
Mixing: Immediately vortex the working solution after adding the stock to ensure homogeneity and prevent precipitation.[12]
-
Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution as low as possible, typically below 1% (v/v), to minimize potential effects on biological assays.[12]
Diagrams
Experimental Workflow
Caption: Workflow for preparing BAMCA stock and working solutions.
Troubleshooting
| Issue | Possible Cause | Recommended Solution | Reference(s) |
| Precipitation upon dilution into aqueous buffer | The concentration of BAMCA in the final working solution exceeds its solubility limit. | - Increase the dilution factor to lower the final concentration.- If permissible for the experiment, slightly increase the percentage of the organic co-solvent.- Gently warm the solution or sonicate to aid dissolution. | [12] |
| Cloudy or hazy working solution | Incomplete dissolution of BAMCA. | - Ensure the stock solution is clear and fully dissolved before dilution.- Filter the working solution through a 0.22 µm syringe filter. | [12] |
| Reduced fluorescence intensity | - Aggregation of BAMCA at higher concentrations.- Photodegradation. | - Optimize the working concentration by performing a concentration-response curve.- Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare solutions fresh when possible. | [3] |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines for handling, storage, and preparation will contribute to the generation of reliable and reproducible data in assays measuring biotinidase activity.
References
- 1. This compound | 191223-35-5 | FB152327 [biosynth.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C20H23N3O4S | CID 71313996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. 7-Amino-4-methylcoumarin 99 26093-31-2 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Determining Enzyme Kinetics with N-d-Biotinyl-7-amino-4-methylcoumarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorogenic substrate utilized in the sensitive determination of biotinidase activity. Biotinidase (E.C. 3.5.1.12) is a critical enzyme responsible for the recycling of the vitamin biotin (B1667282) (Vitamin B7) in the body. This enzyme catalyzes the cleavage of biotin from biocytin (B1667093) (N-biotinyl-L-lysine) and biotinylated peptides, which are products of the degradation of biotin-dependent carboxylases. A deficiency in biotinidase activity leads to an inability to recycle biotin, resulting in a range of neurological and cutaneous symptoms. Therefore, the accurate measurement of biotinidase activity is crucial for the diagnosis of biotinidase deficiency and for research in biotin metabolism.
This application note provides a detailed protocol for the determination of biotinidase kinetics using this compound. The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate to release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be monitored in real-time to determine enzyme activity.
Principle of the Assay
The core of this kinetic assay lies in the enzymatic cleavage of the amide bond in this compound by biotinidase. This reaction liberates the fluorophore 7-amino-4-methylcoumarin (AMC). Free AMC exhibits strong fluorescence when excited with ultraviolet light (Ex ~360 nm) and emits in the blue region of the visible spectrum (Em ~460 nm). The rate of the increase in fluorescence intensity is directly proportional to the biotinidase activity in the sample. By measuring this rate at various substrate concentrations, the Michaelis-Menten kinetic parameters, Km and Vmax, can be determined.
Data Presentation
While extensive literature search did not yield specific kinetic parameters (Km and Vmax) for biotinidase with the substrate this compound, the following table provides a comparative summary of kinetic constants for biotinidase with other artificial substrates. This data is essential for understanding the relative affinity and catalytic efficiency of biotinidase with different compounds and serves as a valuable reference for researchers establishing this assay.
| Substrate | Km (µM) | Vmax (nmol/min/mL) | Organism/Source | Reference |
| Biotinyl-p-aminobenzoate | 6.7 | 7.1 | Human Plasma | [Adapted from a study on colorimetric assays] |
| Biotinyl-6-aminoquinoline | 10.4 | 1.2 | Human Serum | [Adapted from a fluorimetric assay study] |
| Biocytin | 7.7 | 8.3 | Human Serum | [Adapted from a study on natural substrate] |
Note: The kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition. The values presented above should be considered as reference points. Researchers should determine these parameters empirically for their specific experimental setup.
Experimental Protocols
This section provides a detailed methodology for determining the kinetic parameters of biotinidase using this compound.
Materials and Reagents
-
This compound (Substrate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Biotinidase (e.g., purified from plasma or recombinant)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.0, containing 1 mM EDTA
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.5
-
7-Amino-4-methylcoumarin (AMC) standard
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the biotinidase enzyme to a suitable working concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store at -20°C.
-
AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5 µM).
Assay Procedure for Enzyme Kinetics
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM). It is recommended to choose concentrations that bracket the expected Km value.
-
Set up the Microplate:
-
Add 50 µL of each substrate dilution to triplicate wells of a 96-well black microplate.
-
Include a "no enzyme" control (50 µL of Assay Buffer instead of enzyme solution) for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control (50 µL of the highest concentration of substrate working solution with 50 µL of Assay Buffer) to check for intrinsic enzyme fluorescence.
-
-
Initiate the Reaction: Add 50 µL of the diluted enzyme working solution to each well to start the reaction. The total reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every minute for 15-30 minutes at Ex/Em = 360/460 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀): For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes). The initial velocity is the slope of the linear portion of this curve (RFU/min).
-
Convert RFU/min to moles/min: Use the AMC standard curve to convert the initial velocities from RFU/min to moles of AMC produced per minute.
-
Determine Km and Vmax: Plot the initial velocities (moles/min) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])
-
Mandatory Visualizations
Biotin Recycling Pathway
Caption: The Biotin Recycling Pathway.
Experimental Workflow for Biotinidase Kinetic Assay
Caption: Experimental workflow for determining biotinidase kinetics.
Troubleshooting & Optimization
Technical Support Center: Optimizing N-d-Biotinyl-7-amino-4-methylcoumarin Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their N-d-Biotinyl-7-amino-4-methylcoumarin (B-AMC) based assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound (B-AMC) assay?
A1: The B-AMC assay is a fluorogenic method used to measure the activity of enzymes that can cleave the bond between the biotinyl-peptide/linker and the 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. Initially, the B-AMC substrate is non-fluorescent. Upon enzymatic cleavage, the free AMC is released, which is highly fluorescent.[1][2] The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[1]
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
A2: The recommended excitation wavelength for AMC is approximately 351-380 nm, and the emission wavelength is around 430-460 nm.[2][3][4][5] It is always advisable to confirm the optimal settings for your specific microplate reader or spectrofluorometer.[3]
Q3: What is a good starting concentration for my enzyme and the B-AMC substrate?
A3: The optimal concentrations are highly dependent on the specific enzyme and its activity. However, a common starting point for many enzymes is in the nanomolar (nM) to picomolar (pM) range.[3][6] For the B-AMC substrate, a typical starting concentration range is between 10 µM and 100 µM.[3] It is crucial to empirically determine the optimal concentrations for your specific experimental conditions through titration experiments.[3][4]
Q4: Why is a "no-enzyme" control important?
A4: A "no-enzyme" control, which contains the assay buffer and B-AMC substrate but no enzyme, is essential to determine the background fluorescence.[1][3] This background signal can arise from substrate auto-hydrolysis or other interfering substances. You must subtract the background fluorescence from all your experimental readings to get an accurate measure of enzyme activity.[3]
Troubleshooting Guide
This section addresses common problems encountered during B-AMC assays.
Issue 1: High Background Fluorescence
High background can mask the true signal from enzymatic activity, reducing the assay's sensitivity.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Auto-hydrolysis | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] Test for auto-hydrolysis by incubating the substrate in the assay buffer without the enzyme and measuring fluorescence over time. |
| Contaminated Reagents | Use fresh, high-purity reagents and ultra-pure water for all buffers and solutions.[6][7] Filter-sterilize buffers if microbial contamination is suspected. |
| Incorrect Plate Type | Use black, opaque microplates (preferably with a clear bottom if reading from below) to minimize background from scattered light and well-to-well crosstalk.[8] |
| Insufficient Blocking | If working with complex biological samples (e.g., cell lysates), non-specific binding can be an issue. Consider adding a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer (e.g., 0.1 mg/mL).[8][9] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one of the assay components or conditions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme or Substrate Concentration | The concentrations of both the enzyme and substrate are critical. Perform an enzyme titration with a fixed substrate concentration to find the linear range of the assay.[4] Then, with the optimal enzyme concentration, perform a substrate titration to determine the Michaelis-Menten constant (Km).[4] A substrate concentration at or slightly above the Km is often optimal. |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the enzyme's activity using a known positive control substrate or a different assay if possible. Some enzymes require cofactors or reducing agents (like DTT) for activity; ensure these are present in the assay buffer at the correct concentration.[6][8] |
| Incorrect Assay Buffer Conditions | The enzyme's activity is highly dependent on pH and ionic strength. Verify that the assay buffer has the optimal pH for your enzyme.[3] |
| Presence of Inhibitors | Components in your sample or even contaminants in your reagents could be inhibiting the enzyme. Run a control with a known amount of purified enzyme to test for inhibition. |
Issue 3: Non-Linear Reaction Rate (Signal Plateaus Quickly)
The initial phase of the reaction should be linear. If the signal plateaus too early, it can lead to an underestimation of the true initial velocity.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | If the enzyme concentration is too high, the substrate may be consumed rapidly.[3] Reduce the enzyme concentration to ensure you are measuring the initial reaction velocity where the rate is linear. |
| Enzyme Instability | The enzyme may not be stable under the assay conditions for the duration of the experiment.[3] Try reducing the incubation time or adding stabilizing agents like BSA or glycerol (B35011) to the buffer.[3] |
| Product Inhibition | In some cases, the product of the reaction (in this case, the cleaved peptide/linker or AMC) can inhibit the enzyme. Diluting the enzyme and reducing the reaction time can help mitigate this. |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer with the optimal pH and ionic strength for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).[1]
-
B-AMC Substrate Stock: Prepare a concentrated stock solution of B-AMC in a suitable solvent like DMSO.
-
Enzyme Stock: Prepare a concentrated stock of your enzyme in an appropriate storage buffer.
-
-
Enzyme Dilution Series: Create a series of enzyme dilutions in cold assay buffer. The range will depend on your enzyme's activity but could span from pM to µM.[10]
-
Assay Setup (96-well black plate):
-
No-Enzyme Control: Add assay buffer and B-AMC substrate.
-
Test Wells: Add assay buffer, B-AMC substrate (at a concentration expected to be near or above the Km, e.g., 50 µM), and varying concentrations of the enzyme.[3]
-
Keep the final volume consistent across all wells.
-
-
Initiate and Measure:
-
Initiate the reaction by adding the enzyme to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature and excitation/emission wavelengths (~380 nm/~460 nm).[1]
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[1]
-
-
Data Analysis:
Protocol 2: Generating an AMC Standard Curve
This protocol is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.
-
Prepare AMC Standard Stock: Prepare a stock solution of pure 7-amino-4-methylcoumarin in DMSO.
-
Dilution Series: Perform a serial dilution of the AMC stock solution in the assay buffer to create a range of known concentrations (e.g., from 0 to 20 µM).
-
Measurement:
-
Add each dilution to triplicate wells of a 96-well black plate.
-
Measure the fluorescence of each well using the same settings as your enzyme assay.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM AMC) from all readings.
-
Plot the average fluorescence (RFU) against the known AMC concentration (µM).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope can be used to convert the rate of your enzymatic reaction (RFU/min) to the rate of product formation (µM/min).
-
Visualizations
Caption: Enzymatic cleavage of B-AMC substrate releases fluorescent AMC.
Caption: A decision tree for troubleshooting common B-AMC assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arp1.com [arp1.com]
- 10. researchgate.net [researchgate.net]
reducing background fluorescence with N-d-Biotinyl-7-amino-4-methylcoumarin
Welcome to the technical support center for N-d-Biotinyl-7-amino-4-methylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing this fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic substrate primarily used to measure the activity of the enzyme biotinidase.[1][2] Biotinidase cleaves the bond between biotin (B1667282) and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. The intact molecule is weakly fluorescent, but upon cleavage, the free AMC fluoresces strongly in the blue region of the spectrum. This increase in fluorescence is directly proportional to the biotinidase activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescence of cleaved this compound?
The fluorescent component released upon enzymatic cleavage is 7-amino-4-methylcoumarin (AMC). The optimal excitation wavelength for AMC is in the range of 341-380 nm, and its emission maximum is between 430-460 nm.[3][4][5]
Q3: How should I prepare and store this compound?
This compound has low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5] This stock solution can then be diluted to the final working concentration in your assay buffer.
For storage, the solid form should be stored at -15°C or below and is stable for an extended period.[1] Stock solutions in DMSO or DMF can be stored at -20°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the common causes of high background fluorescence in my assay?
High background fluorescence can stem from several sources:
-
Autofluorescence: Biological samples themselves can fluoresce, especially in the blue-green region of the spectrum. Common sources include NADH, riboflavins, collagen, and elastin.[6][7]
-
Media and Buffers: Components in cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[6]
-
Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent impurities.
-
Substrate Instability: The substrate may spontaneously hydrolyze, releasing free AMC and increasing background signal.
-
Non-specific Binding: In assays involving cells or tissues, the probe may bind non-specifically to cellular components.
Q5: How can endogenous biotin in my sample affect the assay?
Samples from tissues rich in endogenous biotin, such as the liver and brain, can potentially interfere with assays that rely on the avidin-biotin interaction. However, for a biotinidase activity assay using this compound, the primary concern is the activity of endogenous biotinidase in the sample, which is what is being measured. If you are using this compound as a probe in a different context where it might interact with avidin (B1170675) or streptavidin, then endogenous biotin could be a competitive inhibitor.
Troubleshooting Guides
High background fluorescence is a common challenge that can significantly reduce the signal-to-noise ratio of your assay. Below are systematic guides to help you identify and resolve these issues.
Issue 1: High Background Signal in "No Enzyme" Control Wells
This suggests that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability | Test the stability of the substrate in the assay buffer over time without the enzyme. Consider adjusting the buffer pH or temperature. |
| Contaminated Reagents | Test each component of the assay (buffer, water, DMSO) individually for fluorescence at the assay wavelengths. Prepare fresh solutions with high-purity reagents. |
| Spontaneous Hydrolysis | Incubate the substrate in the assay buffer at the experimental temperature and measure fluorescence over time. If the signal increases significantly, the substrate is unstable under these conditions. Consider optimizing buffer conditions. |
Issue 2: High Background in All Wells, Including Experimental Wells
This is often due to autofluorescence from the biological sample or assay components.
| Potential Cause | Troubleshooting Steps |
| Cellular/Tissue Autofluorescence | Image an unstained sample using the same imaging parameters as your experimental samples to establish a baseline of autofluorescence.[1] If autofluorescence is high, consider using a quenching agent like Sodium Borohydride or Sudan Black B.[8][9] |
| Media Components | If using live cells, switch to a low-autofluorescence medium like FluoroBrite. Reduce the serum concentration to the minimum necessary.[8] For fixed cells, consider measuring in a buffer with low autofluorescence, such as PBS. |
| Fixation-Induced Autofluorescence | Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can increase autofluorescence.[10] If possible, use an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[6][7] If aldehyde fixation is necessary, minimize the fixation time and consider treating with a quenching agent.[9][10] |
Issue 3: Low Signal-to-Noise Ratio
This occurs when the specific signal is weak relative to the background.
| Potential Cause | Troubleshooting Steps | | :--- | | Sub-optimal Reagent Concentration | Titrate the concentration of your enzyme and the this compound substrate to find the optimal balance that provides a strong signal without increasing the background. | | Incorrect Instrument Settings | Ensure your plate reader or fluorometer is set to the optimal excitation and emission wavelengths for AMC (Ex: ~341-380 nm, Em: ~430-460 nm).[3][4][5] | | Fluorescence Quenching | Test components of your sample for quenching effects by adding them to a solution of free AMC and observing any decrease in fluorescence.[3] | | Insufficient Washing | In cell-based assays, increase the number and duration of wash steps after probe incubation to remove unbound substrate.[11] |
Experimental Protocols
General Protocol for Biotinidase Activity Assay
This protocol outlines the basic steps for measuring biotinidase activity in a sample (e.g., serum) using this compound.
Materials:
-
This compound
-
DMSO
-
Assay Buffer (e.g., Potassium Phosphate buffer, pH 6.0)
-
Sample (e.g., serum)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration.
-
Sample Preparation: Dilute your sample in the assay buffer as needed.
-
Assay Reaction:
-
Add your diluted sample to the wells of the 96-well plate.
-
Include a "no enzyme" control with only the assay buffer.
-
Initiate the reaction by adding the working substrate solution to all wells.
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed time point (endpoint assay) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4]
-
Data Analysis: Subtract the background fluorescence from the "no enzyme" control wells from all readings. The rate of increase in fluorescence is proportional to the biotinidase activity.
Visualizations
Experimental Workflow: Troubleshooting High Background Fluorescence
Caption: A logical workflow for diagnosing and addressing high background fluorescence.
Biotinidase Assay Principle
Caption: The enzymatic cleavage of the substrate releases highly fluorescent AMC.
Role of Biotin in Cellular Metabolism
Caption: Biotin is an essential cofactor for several carboxylase enzymes.
References
- 1. This compound | 191223-35-5 | FB152327 [biosynth.com]
- 2. This compound | C20H23N3O4S | CID 71313996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. biotium.com [biotium.com]
effect of pH on N-d-Biotinyl-7-amino-4-methylcoumarin fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-d-Biotinyl-7-amino-4-methylcoumarin in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
The fluorescence of this compound is sensitive to pH. This is primarily due to the protonation state of the 7-amino group of the coumarin (B35378) core. In acidic conditions (low pH), the amino group becomes protonated, which restricts the intramolecular charge transfer (ICT) process responsible for fluorescence, leading to a significant decrease in fluorescence intensity. The fluorescence is generally stable and optimal in a neutral to slightly alkaline pH range, typically between pH 6 and 8.[1] Extreme pH values can lead to the quenching or instability of the fluorophore.
Q2: What is the optimal pH range for using this compound in fluorescence assays?
For most applications, maintaining a pH between 7.0 and 8.0 is recommended to ensure maximal and stable fluorescence.[1] It is crucial to optimize the buffer pH for your specific assay to ensure not only the stability of the fluorophore but also the optimal activity of any enzymes or binding partners involved in the experiment.
Q3: Will I see a shift in the excitation and emission wavelengths at different pH values?
Yes, changes in pH can lead to shifts in the excitation and emission spectra of aminocoumarins. Protonation of the 7-amino group at acidic pH can cause a blue shift (a shift to shorter wavelengths) in the fluorescence emission.[2] As the pH increases towards alkalinity, a red shift (a shift to longer wavelengths) may be observed, along with an increase in fluorescence intensity.[3]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
-
Question: I am not observing the expected fluorescence signal from my this compound probe. What could be the cause?
-
Answer:
-
Incorrect pH: Verify that the pH of your buffer system is within the optimal range (typically pH 7.0-8.0). Acidic conditions will quench the fluorescence.
-
Photobleaching: Coumarin dyes can be susceptible to photobleaching. Minimize the exposure of your sample to the excitation light source. Using an anti-fade mounting medium can help if you are performing microscopy.
-
Low Concentration: Ensure that the concentration of the probe is sufficient for detection by your instrument.
-
Incompatible Reagents: Some components in your assay buffer, such as certain metal ions or quenching agents, could be interacting with the fluorophore and reducing its signal.
-
Issue 2: High Background Fluorescence
-
Question: My control samples (without the analyte) are showing a high fluorescence signal. How can I reduce this background?
-
Answer:
-
Autofluorescence: Components of your sample or buffer (like phenol (B47542) red or fetal bovine serum) can be inherently fluorescent.[4] Whenever possible, use phenol red-free media or perform measurements in a phosphate-buffered saline (PBS) solution.
-
Contaminated Reagents: Check each component of your assay (buffers, solvents, etc.) for fluorescent contaminants.
-
Light Leakage: Ensure that your instrument's sample chamber is properly sealed to prevent stray light from reaching the detector.
-
Issue 3: Signal Instability or Drift
-
Question: The fluorescence signal is fluctuating or decreasing over time. What could be causing this?
-
Answer:
-
pH Fluctuation: Inadequately buffered solutions can experience pH shifts during the experiment, leading to changes in fluorescence. Ensure your buffer has sufficient capacity to maintain a stable pH.
-
Photobleaching: As mentioned earlier, continuous exposure to the excitation source will cause the fluorophore to degrade over time. Reduce the excitation intensity or the exposure time.
-
Temperature Effects: Temperature can influence fluorescence intensity. Ensure your samples and instrument are at a stable temperature.
-
Precipitation: The probe or other components of the assay may be precipitating out of solution. Visually inspect your samples and consider adjusting solvent conditions if necessary.
-
Experimental Protocol: Measuring pH-Dependent Fluorescence
This protocol outlines the steps to measure the fluorescence of this compound at various pH values.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent for stock solution)
-
A series of buffers covering a range of pH values (e.g., citrate, phosphate, Tris, and carbonate buffers)[5][6][7][8][9]
-
Fluorometer with excitation and emission monochromators or filters
-
Quartz cuvettes or a microplate reader with appropriate plates
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in DMSO.
-
Working Solution Preparation:
-
For each pH value to be tested, prepare a dilute working solution of the probe by adding a small aliquot of the stock solution to the respective buffer.
-
The final concentration of the probe should be in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects on fluorescence.
-
Prepare a blank sample for each buffer containing the same concentration of DMSO but without the fluorescent probe.
-
-
Instrument Setup:
-
Set the excitation wavelength for 7-amino-4-methylcoumarin (B1665955) (typically around 340-350 nm).
-
Set the emission wavelength for 7-amino-4-methylcoumarin (typically around 440-450 nm).
-
For a more detailed analysis, you can perform an emission scan (e.g., from 400 nm to 600 nm) for each pH value to observe any spectral shifts.
-
-
Fluorescence Measurement:
-
Calibrate the fluorometer using the blank sample for each respective buffer to subtract any background fluorescence.
-
Measure the fluorescence intensity of the working solution at each pH.
-
Record the fluorescence intensity at the peak emission wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus pH to visualize the pH-dependent fluorescence profile.
-
If emission scans were performed, plot the emission spectra for each pH to observe any shifts in the emission maximum.
-
Data Presentation
Disclaimer: The following data is for the parent compound, 7-amino-4-methylcoumarin (AMC), and is intended to be representative of the expected behavior of this compound. The biotinyl group may cause slight variations in the exact values.
Table 1: Effect of pH on the Fluorescence Properties of 7-Amino-4-methylcoumarin (AMC)
| pH Range | Relative Fluorescence Intensity | Emission Maximum (λem) | Observations |
| < 4 | Low | ~440 nm | Significant quenching due to protonation of the 7-amino group. |
| 4 - 6 | Increasing | Shifting from ~440 nm to ~450 nm | Fluorescence intensity increases as the pH approaches neutral. |
| 6 - 8 | High and Stable | ~450 nm | Optimal fluorescence in the physiological pH range.[1] |
| > 8 | High to Slightly Decreasing | ~450 nm | Fluorescence remains high but may slightly decrease at very high pH values. |
Visualization of pH Effect
Caption: pH-dependent fluorescence of 7-aminocoumarin (B16596) derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 6. IHC Buffer Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. Preparation of ph buffer solutions [delloyd.50megs.com]
- 9. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
N-d-Biotinyl-7-amino-4-methylcoumarin stability and storage issues
Welcome to the Technical Support Center for N-d-Biotinyl-7-amino-4-methylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the stability and storage of this fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and performance of this compound. For long-term storage of the solid compound, it is recommended to store it at temperatures below -15°C in a tightly sealed container to protect it from light and moisture.[1] Stock solutions, typically prepared in organic solvents like DMSO or DMF, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound has low solubility in aqueous buffers. Therefore, it is recommended to first dissolve the compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3] For example, a 10 mg/mL stock solution in DMSO can be prepared.[2] This stock solution can then be diluted to the final working concentration in the desired aqueous assay buffer. Ensure that the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity or cause precipitation of the substrate.
Q3: What are the optimal excitation and emission wavelengths for the product of the enzymatic reaction, 7-amino-4-methylcoumarin (B1665955) (AMC)?
A3: The fluorescent product, 7-amino-4-methylcoumarin (AMC), is typically excited in the ultraviolet range and emits in the blue region of the spectrum. The optimal excitation wavelength is around 345-351 nm, and the emission maximum is approximately 445-460 nm.[2][4] These values can be influenced by the solvent and pH of the assay buffer.
Q4: Is the fluorescence of 7-amino-4-methylcoumarin (AMC) pH-sensitive?
A4: Yes, the fluorescence of coumarin (B35378) derivatives, including AMC, can be pH-dependent. While 7-aminocoumarins are generally less affected by pH in the physiological range compared to 7-hydroxycoumarins, it is still important to maintain a stable and optimal pH for both the enzyme activity and the fluorophore's quantum yield. It is advisable to ensure your assay buffer maintains a consistent pH throughout the experiment.
Q5: What are the common causes of high background fluorescence in my assay?
A5: High background fluorescence can arise from several sources:
-
Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, releasing the fluorescent AMC molecule without enzymatic activity. This can be influenced by the pH and temperature of the assay buffer.
-
Contaminated Reagents: The assay buffer, water, or other reagents may contain fluorescent impurities. It is crucial to use high-purity reagents and test each component individually for fluorescence.
-
Autofluorescence: Components of the biological sample (e.g., cell lysates, serum) can have intrinsic fluorescence that overlaps with the emission spectrum of AMC.[5]
-
Light Scattering: Precipitated substrate or other components in the assay well can scatter the excitation light, leading to an artificially high fluorescence reading.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during experiments with this compound.
Issue 1: High Background Fluorescence
High background fluorescence can mask the true enzymatic signal, leading to inaccurate results.
Troubleshooting Steps:
-
Assess Substrate Stability:
-
Protocol: Prepare a control experiment by incubating this compound in the assay buffer without the enzyme under the same conditions as your main experiment (temperature, time).
-
Analysis: Measure the fluorescence at regular intervals. A significant increase in fluorescence over time indicates spontaneous hydrolysis of the substrate.
-
Solution: If the substrate is unstable, consider optimizing the assay conditions. This may involve adjusting the pH to a range where the substrate is more stable or reducing the incubation time.
-
-
Check for Reagent Contamination:
-
Protocol: Individually measure the fluorescence of all assay components (buffer, water, DMSO, etc.) in the microplate reader using the same settings as your experiment.
-
Solution: If a component is found to be fluorescent, replace it with a fresh, high-purity stock.
-
-
Evaluate Sample Autofluorescence:
-
Protocol: Prepare a control well containing your biological sample (e.g., cell lysate, plasma) in the assay buffer but without the this compound substrate.
-
Solution: If the sample is autofluorescent, subtract the background fluorescence value from your experimental readings. In some cases, using a different fluorescent substrate with a longer emission wavelength may be necessary to avoid the autofluorescence range of the sample.
-
Issue 2: Low or No Fluorescence Signal
A weak or absent signal can be due to several factors, from reagent issues to incorrect instrument settings.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Protocol: Use a positive control with a known active enzyme to ensure that the assay conditions are suitable for enzymatic activity.
-
Solution: If the positive control also shows low activity, there may be an issue with the assay buffer composition (e.g., incorrect pH, missing cofactors) or the incubation conditions.
-
-
Optimize Substrate Concentration:
-
Protocol: Perform a substrate titration experiment to determine the optimal concentration of this compound for your enzyme. The ideal concentration is often near the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Solution: Adjust the substrate concentration in your assay based on the titration results.
-
-
Check Instrument Settings:
-
Protocol: Ensure your fluorescence microplate reader or fluorometer is set to the correct excitation and emission wavelengths for AMC (Ex: ~350 nm, Em: ~450 nm). Also, check the gain settings to ensure they are appropriate for the expected signal intensity.
-
Solution: Adjust the instrument settings as needed and re-measure your samples.
-
-
Assess Substrate Integrity:
-
Protocol: Improper storage or handling can lead to degradation of the this compound.
-
Solution: Use a fresh aliquot of the substrate from proper storage conditions. It is also advisable to prepare fresh dilutions of the substrate for each experiment.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound and its Solutions
| Form | Storage Temperature | Shelf Life / Stability | Key Handling Advice |
| Solid (Powder) | < -15°C | At least 2 years | Protect from light and moisture.[1][3] |
| DMSO/DMF Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| Aqueous Working Solution | 2-8°C | Prepare fresh for each experiment | Prone to hydrolysis; use as soon as possible after dilution. |
Experimental Protocols
Protocol 1: Assessment of this compound Spontaneous Hydrolysis
This protocol is designed to determine the stability of the substrate in your specific assay buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (at the desired pH and temperature)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution to the final working concentration in your assay buffer.
-
Add the substrate solution to multiple wells of a black 96-well microplate.
-
As a control, add assay buffer without the substrate to separate wells.
-
Incubate the plate at the intended assay temperature.
-
Measure the fluorescence intensity (Ex: ~350 nm, Em: ~450 nm) at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours).
-
Plot the fluorescence intensity versus time. A steep increase in fluorescence indicates significant spontaneous hydrolysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: General experimental workflow for a biotinidase assay.
Caption: Enzymatic cleavage and fluorescence generation.
References
interference from biological samples in N-d-Biotinyl-7-amino-4-methylcoumarin assays
<content_type_C2B_2>
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using N-d-Biotinyl-7-amino-4-methylcoumarin (BAM) in enzyme activity assays, particularly for the diagnosis of Biotinidase Deficiency (BTD).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BAM) assay?
The BAM assay is a fluorometric method used to measure the activity of the enzyme biotinidase.[1] Biotinidase cleaves the non-fluorescent BAM substrate, releasing biotin (B1667282) and the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[2] The rate of AMC production, measured by an increase in fluorescence over time, is directly proportional to the biotinidase activity in the sample. The excitation wavelength for AMC is approximately 351-364 nm, with an emission maximum around 430-450 nm.[2][3]
Q2: What are the most common sources of interference from biological samples in this assay?
Interference in fluorescence-based assays using biological samples is a common challenge. The primary sources of interference, often referred to as matrix effects, include:
-
Hemolysis: The release of hemoglobin from red blood cells can absorb light at the excitation and emission wavelengths of AMC, leading to quenching and falsely low results.[4][5] Hemoglobin absorbs light significantly in the 340–400 nm and 540–580 nm ranges.[4][5]
-
Icterus (High Bilirubin): Bilirubin, which is elevated in icteric samples, is a colored compound that can cause spectral interference.[4][5][6] It can either absorb the excitation/emission light or react directly with assay reagents.[4][5]
-
Lipemia (High Lipids): Elevated lipids and lipoproteins in samples can cause turbidity, which scatters light and can lead to inaccurate fluorescence readings.[4][6][7] This light scattering can interfere with any assay that relies on light transmission.[7]
-
Endogenous Biotin: High levels of free biotin in a sample can act as a competitive inhibitor for the biotinidase enzyme, leading to an underestimation of its activity.
-
Other Interfering Substances: Certain drugs or their metabolites may also interfere with the assay. For instance, sulfa medications have been reported to cause false-negative results in assays using biotinyl-p-aminobenzoate, a similar substrate.[8]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper sample handling and storage. Biotinidase is sensitive to specimen handling.[9] Store samples at -20°C or lower if not analyzed immediately.[10] Include a control sample from a healthy individual to verify sample integrity.[9] |
| Substrate Degradation | The BAM substrate may precipitate out of solution during cold storage.[11] Before use, warm the substrate to room temperature and vortex or sonicate until it is fully dissolved.[11] Store protected from light. |
| Incorrect Wavelengths | Verify that the fluorometer is set to the correct excitation (~351-364 nm) and emission (~430-450 nm) wavelengths for 7-amino-4-methylcoumarin (AMC).[2][3] |
| Signal Quenching (Hemolysis) | Visually inspect samples for a red or pink color. If hemolysis is present, it can significantly lower the signal.[4][5] It is recommended to request a new, non-hemolyzed sample as the interference is difficult to correct.[4] |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh buffers and reagent solutions. Ensure that the water used is of high purity (e.g., deionized or LC-MS grade).[11] |
| Sample Intrinsic Fluorescence | Some biological samples have endogenous fluorescent compounds. Run a "sample blank" for each sample, containing the sample and assay buffer but no BAM substrate. Subtract the fluorescence reading of the sample blank from the reading of the corresponding test sample. |
| Substrate Autohydrolysis | Spontaneous breakdown of the BAM substrate can lead to background signal. Prepare the final reaction mixture immediately before use. Minimize the exposure of the substrate to light and elevated temperatures. |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous samples like serum or plasma. |
| Sample Inhomogeneity (Lipemia) | Lipemic samples can be cloudy and non-uniform due to high lipid content, causing light scattering.[4][7] Centrifuge samples at high speed to pellet lipids before taking the supernatant for the assay. |
| Temperature Fluctuations | Ensure all assay components and the reaction plate are at the specified temperature (e.g., 37°C) before starting the reaction. Use a temperature-controlled plate reader. |
Data on Common Interferences
The following table summarizes the effects of common interfering substances found in biological samples. While specific data for the BAM assay is limited, the principles from other fluorescence and photometric assays are applicable.
| Interferent | Mechanism of Interference | Typical Effect on Assay | Mitigation Strategy |
| Hemoglobin | Spectral interference (light absorption at 340-400 nm) and quenching.[4][5] | Falsely decreased signal. | Use of a new, non-hemolyzed sample is strongly recommended.[4] |
| Bilirubin | Spectral interference and chemical reactivity with assay reagents.[4][5] | Can cause unpredictable increases or decreases in signal. | Sample dilution; use of a sample blank. |
| Lipids (Triglycerides) | Light scattering (turbidity) and volume displacement.[4][6][7] | Can cause unpredictable increases or decreases in signal. | High-speed centrifugation to clarify the sample; sample dilution. |
Experimental Protocols
Protocol 1: Standard Biotinidase Activity Assay in Serum
This protocol is a general guideline for determining biotinidase activity using the BAM substrate.
Materials:
-
This compound (BAM) substrate
-
Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.5)[11]
-
Patient serum, control serum, and calibrators
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. If the BAM substrate shows precipitation, warm and vortex until fully dissolved.[11] Prepare working solutions of the substrate in Assay Buffer.
-
Sample Addition: Pipette 10 µL of serum (patient, control, or calibrator) into the wells of the 96-well plate.
-
Reaction Initiation: Add 100 µL of the BAM substrate working solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Reaction Termination (Optional but Recommended): Add 50 µL of Stop Solution to each well to halt the enzymatic reaction. This is crucial for kinetic endpoint assays.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation set to ~360 nm and emission to ~450 nm.
-
Calculation: Calculate biotinidase activity by comparing the fluorescence of the test samples to that of the calibrators, after subtracting the value of the blank (buffer + substrate only).
Protocol 2: Sample Preparation to Mitigate Interference
Objective: To reduce interference from lipemic (cloudy) samples.
Procedure:
-
Transfer an aliquot of the serum or plasma sample to a microcentrifuge tube.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
The lipids should form a layer at the top. Carefully aspirate the clear infranatant (the sample layer below the lipid layer) for use in the assay.
-
Avoid disturbing the lipid layer during aspiration.
-
Proceed with the standard assay protocol using the clarified sample.
Visual Guides
Caption: Standard workflow for a BAM-based biotinidase assay.
Caption: Troubleshooting logic for common BAM assay issues.
References
- 1. This compound | 191223-35-5 | FB152327 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-amino-4-methylcoumarin-3-acetic acid-conjugated streptavidin permits simultaneous flow cytometry analysis of either three cell surface antigens or one cell surface antigen as a function of RNA and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicallab.com [clinicallab.com]
- 5. tdxedge.com [tdxedge.com]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical utility gene card for: Biotinidase deficiency—update 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotinidase Deficiency | Choose the Right Test [arupconsult.com]
- 10. labcarecolombia.com [labcarecolombia.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility problems with N-d-Biotinyl-7-amino-4-methylcoumarin
Welcome to the Technical Support Center for N-d-Biotinyl-7-amino-4-methylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this fluorogenic substrate in experimental settings. Here you will find answers to frequently asked questions and troubleshooting advice to help you overcome common challenges with solubility and assay performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorogenic substrate primarily used for the determination of biotinidase activity.[1] Biotinidase is an enzyme that cleaves biotin (B1667282) from biocytin (B1667093) and biotinyl-peptides. In the presence of biotinidase, this compound is hydrolyzed, releasing the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence can be measured to quantify biotinidase activity. This assay is particularly useful for diagnosing biotinidase deficiency.[1]
Q2: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₃O₄S | [1][2] |
| Molecular Weight | 401.48 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [2] |
Q3: What are the recommended solvents for dissolving this compound?
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO.[4] It is recommended to aim for a concentration of 10 mg/mL, similar to its non-biotinylated counterpart, AMC.[3] Ensure the solid is completely dissolved by vortexing. If precipitation is observed, gentle warming and sonication may aid in dissolution.
Q5: What are the optimal excitation and emission wavelengths for detecting the fluorescent product?
For the detection of the released 7-amino-4-methylcoumarin (AMC), the recommended excitation wavelength is 360 nm and the emission wavelength is 460 nm.[4]
Q6: How should I store this compound and its stock solution?
The solid compound should be stored at -15°C or -20°C in a well-closed container.[1] Stock solutions prepared in DMSO are expected to be stable for up to 6 months when stored at -20°C, based on the stability of AMC solutions.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Compound | The compound has low aqueous solubility. | Prepare a concentrated stock solution in 100% anhydrous DMSO before diluting it into your aqueous assay buffer.[4] Gentle warming and sonication can also help to dissolve the compound. |
| Precipitation in Aqueous Buffer | The final concentration of the compound in the aqueous buffer exceeds its solubility limit. | - Increase the dilution of the DMSO stock solution into the aqueous buffer.- Ensure the final concentration of DMSO in the assay is as low as possible to avoid affecting the biological system, while still maintaining solubility. |
| Low or No Fluorescence Signal | - Incorrect excitation/emission wavelengths.- The substrate has degraded due to improper storage.- Low biotinidase activity in the sample. | - Verify that your plate reader or fluorometer is set to an excitation of ~360 nm and an emission of ~460 nm.[4]- Use a freshly prepared stock solution or one that has been stored correctly at -20°C and protected from light.- Include a positive control with a known active biotinidase to ensure the assay is working correctly. |
| High Background Fluorescence | - Autofluorescence of other components in the assay mixture.- Spontaneous hydrolysis of the substrate. | - Run a blank control without the enzyme to measure the background fluorescence and subtract it from your experimental values.- Ensure the pH of your assay buffer is optimal for the enzyme and does not promote non-enzymatic hydrolysis of the substrate. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 401.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Weigh out 4.015 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube and sonicate for short intervals.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Fluorometric Biotinidase Activity Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5)[4]
-
Sample containing biotinidase (e.g., plasma, serum, or cell lysate)
-
Positive control (known active biotinidase)
-
Negative control (buffer only)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the substrate by diluting the 10 mM stock solution in the assay buffer. The final concentration of the substrate in the assay will need to be optimized, but a starting point could be in the low micromolar range. Note that the final DMSO concentration should be kept low (typically ≤1%) to minimize effects on enzyme activity.
-
Pipette your samples, positive controls, and negative controls into the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Incubate the plate at 37°C.[4] The incubation time may need to be optimized based on the enzyme activity in your samples.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4] Readings can be taken at multiple time points (kinetic assay) or at a single endpoint after a fixed incubation period.
-
Subtract the background fluorescence (from the negative control wells) from the readings of your sample wells.
-
The biotinidase activity is proportional to the rate of increase in fluorescence.
Visualizations
Caption: Experimental workflow for a fluorometric biotinidase assay.
Caption: Troubleshooting logic for common solubility issues.
References
Validation & Comparative
A Comparative Guide to Validating Results from N-d-Biotinyl-7-amino-4-methylcoumarin Assays
For researchers, scientists, and drug development professionals engaged in studies involving biotinidase activity, the selection of a robust and reliable assay is paramount. This guide provides an objective comparison of the N-d-Biotinyl-7-amino-4-methylcoumarin (BAM) assay with alternative methods for quantifying biotinidase activity and general biotinylation. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to facilitate an informed decision-making process for your specific research needs.
Introduction to Biotinidase Activity Assays
The this compound assay is a fluorescent method used to measure the activity of biotinidase, an enzyme responsible for cleaving biotin (B1667282) from biocytin (B1667093) and biotinylated proteins.[1] The principle of this assay lies in the enzymatic hydrolysis of the non-fluorescent BAM substrate. This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the biotinidase activity.[2][3] AMC-based assays are widely adopted due to their high sensitivity and "turn-on" signal, which provides a high signal-to-noise ratio.[2]
However, the selection of an optimal assay depends on various factors, including the specific research question, sample type, and available instrumentation. This guide compares the BAM assay with key alternatives, focusing on both direct biotinidase activity measurement and broader biotin quantification methods that are often used in related studies.
Comparison of Key Assay Platforms
The performance of any assay is critically defined by its sensitivity, specificity, dynamic range, and susceptibility to interference. This section compares the this compound assay with other common methods.
| Feature | This compound Assay | HABA Assay | Quant*Tag Biotin Quantification Kit | Rhodamine 110 & Alexa Fluor Assays |
| Principle | Enzymatic cleavage of a biotinylated coumarin (B35378) derivative releases a fluorescent reporter (AMC).[1][2] | A colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin (B1170675) by biotin.[4][5] | A proprietary method for biotin quantification.[4] | Enzymatic cleavage of substrates linked to Rhodamine 110 or Alexa Fluor dyes, resulting in a fluorescent signal.[6] |
| Primary Application | Measurement of biotinidase enzyme activity.[1] | Quantification of biotin incorporation in proteins and other molecules.[4][5] | Quantification of biotin incorporation in proteins.[4] | General fluorometric enzyme activity assays.[6] |
| Signal Detection | Fluorescence (Excitation: ~351-380 nm, Emission: ~430-460 nm).[2][7] | Colorimetric (Absorbance at 500 nm).[5] | Not specified, likely spectrophotometric.[4] | Fluorescence (Wavelengths vary by dye).[6] |
| Key Advantages | High sensitivity, "turn-on" signal for low background.[2] | Simple, cost-effective, and well-established.[6] | Favorable dynamic range (0.1 to 5 nmol/well) and superior sensitivity compared to HABA.[4] | Higher photostability and potentially lower compound interference compared to AMC.[6] |
| Key Disadvantages | Potential for photostability issues and compound interference.[6] | Insufficient sensitivity and reproducibility for some applications, susceptible to steric hindrance.[4][5] | Proprietary nature may limit customization. | Can be more expensive than AMC-based assays.[6] |
Experimental Protocols
Detailed and reproducible protocols are essential for validating assay results. Below are methodologies for the this compound assay and a common alternative for biotin quantification.
This compound Assay for Biotinidase Activity
This protocol is adapted from established methods for measuring biotinidase activity using a fluorogenic substrate.
Materials:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4
-
This compound (BAM) substrate solution (e.g., 1 mM in DMSO)
-
Purified biotinidase or cell/tissue lysate containing the enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the biotinidase enzyme or the experimental sample in the assay buffer.
-
To each well of the 96-well plate, add 50 µL of the enzyme dilution.
-
Prepare a working solution of the BAM substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the reaction by adding 50 µL of the BAM working solution to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
The rate of increase in fluorescence is proportional to the biotinidase activity.
HABA Assay for Biotin Quantification
This protocol outlines the traditional method for quantifying the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotin standards of known concentrations
-
Biotinylated protein sample
-
Phosphate-Buffered Saline (PBS)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Add 100 µL of the HABA/Avidin solution to each well of the microplate.
-
Measure the absorbance at 500 nm (A500) to get a baseline reading.
-
Add 10 µL of the biotin standards or the biotinylated protein sample to the wells.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm again.
-
The decrease in absorbance is proportional to the amount of biotin in the sample. A standard curve is generated using the biotin standards to determine the concentration of biotin in the unknown sample.
Visualizing Assay Workflows and Principles
To further clarify the underlying mechanisms and experimental setups, the following diagrams are provided.
References
- 1. This compound | 191223-35-5 | FB152327 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]
- 4. mesoscale.com [mesoscale.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide: N-d-Biotinyl-7-amino-4-methylcoumarin vs. Biotin-4-fluorescein for Avidin Binding
For researchers, scientists, and drug development professionals, the high-affinity interaction between biotin (B1667282) and avidin (B1170675) is a cornerstone of numerous bioassays and purification strategies. The selection of an appropriate fluorescently labeled biotin derivative is critical for the sensitivity and accuracy of these applications. This guide provides an objective comparison of two such derivatives: N-d-Biotinyl-7-amino-4-methylcoumarin and Biotin-4-fluorescein, supported by available experimental data and detailed protocols.
This comparison reveals that while Biotin-4-fluorescein is a well-characterized and widely used probe for avidin binding with predictable fluorescence quenching, this compound, though less documented for this specific application, holds potential as a "turn-on" fluorescent probe. The choice between these two molecules will ultimately depend on the specific requirements of the experimental setup, particularly whether a fluorescence quenching or enhancement is desired.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance characteristics of this compound and Biotin-4-fluorescein in the context of avidin binding. It is important to note that direct comparative studies are limited, and some properties of this compound are inferred from studies on similar biotinylated coumarin (B35378) derivatives.
| Property | This compound | Biotin-4-fluorescein |
| Fluorophore | 7-amino-4-methylcoumarin (B1665955) | Fluorescein (B123965) |
| Excitation Max (λex) | ~350 nm | ~494 nm[1] |
| Emission Max (λem) | ~450 nm | ~523 nm[1] |
| Fluorescence Change upon Avidin Binding | Likely fluorescence enhancement ("turn-on") | Significant fluorescence quenching (84-88%)[2] |
| Binding Affinity (Kd for Avidin) | Data not available | High affinity (in the nanomolar to picomolar range)[3] |
| Binding Kinetics | Data not available | Fast association[1] |
| Primary Application | Biotinidase substrate | Quantification of avidin and biotin[2] |
Delving into the Details: A Head-to-Head Comparison
This compound: A Potential "Turn-On" Probe
This compound is a derivative of 7-amino-4-methylcoumarin (AMC), a blue-emitting fluorophore. While primarily documented as a fluorogenic substrate for the enzyme biotinidase, its structural components—a biotin moiety for avidin recognition and a coumarin fluorophore—suggest its utility as a probe for avidin binding.
Studies on other biotinylated coumarin derivatives have demonstrated a "turn-on" fluorescence response upon binding to avidin. This phenomenon is attributed to the change in the microenvironment of the coumarin fluorophore as it moves from the aqueous solution into the hydrophobic biotin-binding pocket of avidin, leading to a significant increase in fluorescence intensity. This characteristic would make this compound an attractive option for assays where an increase in signal is preferred over quenching. However, the lack of specific quantitative data on its binding affinity and the precise magnitude of fluorescence enhancement upon avidin binding necessitates further experimental validation.
Biotin-4-fluorescein: The Well-Established Quenching Probe
Biotin-4-fluorescein is a widely used and well-characterized fluorescent biotin derivative. Its binding to avidin is known to be of high affinity and occurs rapidly. A key feature of this interaction is the significant quenching of the fluorescein fluorescence, typically in the range of 84-88%, upon binding to avidin[2]. This quenching effect forms the basis of sensitive and accurate assays for quantifying both avidin and biotin. The decrease in fluorescence is directly proportional to the amount of avidin present, allowing for straightforward determination of its concentration.
The smaller size of Biotin-4-fluorescein compared to other biotin derivatives can be advantageous, as it may reduce steric hindrance and anti-cooperative binding effects when multiple biotin binding sites on the tetrameric avidin molecule are occupied[2].
Experimental Corner: Protocols for Avidin Binding Assays
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for utilizing both fluorescent probes in avidin binding assays.
Protocol 1: Avidin Quantification using Biotin-4-fluorescein (Fluorescence Quenching Assay)
This protocol is adapted from established methods for determining the concentration of avidin in a sample.
Materials:
-
Biotin-4-fluorescein stock solution (e.g., 1 mM in DMSO)
-
Avidin solution of unknown concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or microplate reader with appropriate filters for fluorescein (Excitation: ~494 nm, Emission: ~523 nm)
Procedure:
-
Prepare a working solution of Biotin-4-fluorescein: Dilute the stock solution in PBS to a final concentration of approximately 10 nM.
-
Prepare a dilution series of the avidin sample: Serially dilute the avidin sample in PBS.
-
Set up the assay: In a microplate or cuvette, add a fixed volume of the Biotin-4-fluorescein working solution to each well/cuvette.
-
Add avidin: Add increasing volumes of the diluted avidin samples to the wells/cuvettes containing Biotin-4-fluorescein. Include a blank control with only Biotin-4-fluorescein and PBS.
-
Incubate: Incubate the plate/cuvettes at room temperature for 30 minutes to allow for complete binding.
-
Measure fluorescence: Measure the fluorescence intensity of each sample.
-
Data analysis: Plot the fluorescence intensity as a function of the avidin concentration. The fluorescence will decrease as the avidin concentration increases. The concentration of avidin in the unknown sample can be determined by comparing its quenching effect to a standard curve generated with a known concentration of avidin.
Protocol 2: Avidin Detection using this compound (Hypothetical Fluorescence Enhancement Assay)
This protocol is a hypothetical workflow based on the expected "turn-on" fluorescence behavior of biotinylated coumarins. Experimental optimization would be required.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Avidin solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or microplate reader with appropriate filters for coumarin (Excitation: ~350 nm, Emission: ~450 nm)
Procedure:
-
Prepare a working solution of this compound: Dilute the stock solution in PBS to a suitable working concentration (e.g., 100 nM, to be optimized).
-
Set up the assay: In a microplate or cuvette, add a fixed volume of the this compound working solution to each well/cuvette.
-
Add avidin: Add increasing concentrations of avidin solution to the wells/cuvettes. Include a blank control with only the coumarin probe and PBS.
-
Incubate: Incubate at room temperature for a sufficient time to reach binding equilibrium (to be determined experimentally).
-
Measure fluorescence: Measure the fluorescence intensity of each sample.
-
Data analysis: Plot the fluorescence intensity as a function of avidin concentration. A sigmoidal binding curve is expected, from which the binding affinity (Kd) can be determined by non-linear regression analysis.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Experimental workflows for avidin detection.
Caption: Principle of fluorescence change upon avidin binding.
References
A Researcher's Guide to Biotinidase Substrates: Comparing N-d-Biotinyl-7-amino-4-methylcoumarin and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of biotinidase activity is crucial for diagnosing biotinidase deficiency and for fundamental research into biotin (B1667282) metabolism. The choice of substrate for the biotinidase assay significantly impacts the sensitivity, specificity, and practicality of the measurement. This guide provides a detailed comparison of N-d-Biotinyl-7-amino-4-methylcoumarin (BAMC) with other common substrates, supported by experimental data and protocols.
Biotinidase is a critical enzyme responsible for recycling the vitamin biotin, a cofactor essential for several carboxylase enzymes involved in key metabolic pathways. A deficiency in biotinidase can lead to serious neurological and cutaneous symptoms. Therefore, reliable methods for quantifying its activity are paramount. This guide focuses on the substrates used in these assays, with a particular emphasis on the fluorogenic substrate this compound.
Overview of Biotinidase Substrates
The selection of a suitable substrate is fundamental to the design of a robust biotinidase assay. The ideal substrate should exhibit high specificity and selectivity for biotinidase, leading to a strong and easily detectable signal upon enzymatic cleavage. The most commonly employed substrates fall into two categories: fluorogenic and chromogenic.
-
This compound (BAMC): A fluorogenic substrate that, upon cleavage by biotinidase, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955). This allows for a sensitive and continuous measurement of enzyme activity.
-
N-biotinyl-p-aminobenzoate (B-PABA): A chromogenic substrate. Biotinidase cleaves B-PABA to release p-aminobenzoic acid (PABA), which can then be detected colorimetrically after a series of chemical reactions. This method is well-established but can be prone to interference from other substances.
-
Biotinyl-6-aminoquinoline (B1208879): Another fluorogenic substrate that yields a fluorescent product upon enzymatic action, offering an alternative to BAMC-based assays.
Performance Comparison
The efficiency of an enzyme's interaction with a substrate is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Substrate | Assay Type | Signal Detection | Key Advantages | Potential Disadvantages |
| This compound (BAMC) | Fluorogenic | Fluorescence (Excitation: ~360-410 nm, Emission: ~440-460 nm) | High sensitivity, continuous assay possible, less prone to interference than colorimetric methods. | Requires a fluorescence plate reader. |
| N-biotinyl-p-aminobenzoate (B-PABA) | Colorimetric | Absorbance (~540-550 nm) | Cost-effective, uses standard laboratory equipment (spectrophotometer). | Endpoint assay, multi-step reaction increases potential for interference from aromatic amines and other compounds, potentially lower sensitivity.[1][2] |
| Biotinyl-6-aminoquinoline | Fluorogenic | Fluorescence (Excitation: ~355 nm, Emission: ~460 nm) | High sensitivity, offers an alternative fluorogenic approach.[3] | May require longer incubation times and separate blanks for each sample.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reaction of biotinidase on BAMC and a general workflow for a biotinidase activity assay.
Caption: Biotinidase catalyzes the hydrolysis of BAMC.
Caption: A typical workflow for measuring biotinidase activity.
Experimental Protocols
Below are detailed methodologies for performing biotinidase activity assays using BAMC and B-PABA.
Protocol 1: Fluorogenic Biotinidase Assay using this compound (BAMC)
This protocol is adapted from standard fluorometric enzyme assay procedures.
Materials:
-
This compound (BAMC) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate (B84403), pH 6.0)
-
Biological sample (e.g., serum, plasma)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of BAMC by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Protect from light.
-
Thaw biological samples on ice. If necessary, centrifuge to remove any precipitates.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10-20 µL of the biological sample to the appropriate wells.
-
Include a blank control for each sample containing the sample and Assay Buffer but no substrate.
-
Include a positive control with known biotinidase activity and a negative control with no enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the BAMC working solution to each well.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes) or as an endpoint measurement after a fixed incubation time.
-
Use an excitation wavelength of approximately 360-410 nm and an emission wavelength of approximately 440-460 nm.
-
-
Data Analysis:
-
For kinetic assays, determine the rate of reaction (increase in fluorescence per unit time).
-
For endpoint assays, subtract the blank reading from the sample reading.
-
Calculate the biotinidase activity based on a standard curve of 7-amino-4-methylcoumarin or by using the molar extinction coefficient of the product.
-
Protocol 2: Colorimetric Biotinidase Assay using N-biotinyl-p-aminobenzoate (B-PABA)
This protocol is based on the well-established method for neonatal screening.[4]
Materials:
-
N-biotinyl-p-aminobenzoate (B-PABA) solution (e.g., 15 mM)
-
Potassium Phosphate Buffer (500 mM, pH 6.0)
-
EDTA solution (50 mM)
-
Trichloroacetic acid (TCA) solution (1.84 M)
-
Sodium Nitrite (B80452) solution (14.5 mM, freshly prepared)
-
Ammonium (B1175870) Sulfamate (B1201201) solution (43.8 mM, freshly prepared)
-
N-1-naphthylethylenediamine dihydrochloride (B599025) solution (3.86 mM, freshly prepared)
-
Biological sample (e.g., serum, dried blood spot eluate)
-
96-well clear microplate
-
Microplate reader (absorbance)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing B-PABA, phosphate buffer, and EDTA in distilled water.[4]
-
-
Enzymatic Reaction:
-
Add the reaction mixture to each well of a 96-well plate.
-
Add the biological sample to the appropriate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 16 hours for dried blood spots).[4]
-
-
Stopping the Reaction:
-
Terminate the reaction by adding TCA solution to each well and incubate for 10 minutes.[4]
-
-
Color Development:
-
Measurement:
-
After 10 minutes, measure the absorbance at 540 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the biotinidase activity based on a standard curve prepared with known concentrations of PABA.
-
Conclusion
This compound stands out as a highly sensitive and specific substrate for the fluorometric determination of biotinidase activity. Its primary advantages lie in the simplicity of the assay, which can be performed kinetically, and its reduced susceptibility to interference compared to the multi-step colorimetric B-PABA method. While B-PABA remains a cost-effective and widely used substrate, particularly in newborn screening, researchers seeking higher sensitivity and a more streamlined workflow may find BAMC to be a superior choice. The selection between BAMC and other fluorogenic substrates like biotinyl-6-aminoquinoline may depend on specific experimental needs and instrument availability. Ultimately, the choice of substrate should be guided by the specific requirements of the research, considering factors such as required sensitivity, available equipment, and throughput needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Accurate determination of Biotinidase activity in serum by HPLC and its utilization as second tier test for the confirmation of initial positive newborn screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newborn Screening for Biotinidase Deficiency. The Experience of a Regional Center in Italy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis: N-d-Biotinyl-7-amino-4-methylcoumarin and Its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of quantitative biotin (B1667282) analysis, selecting the optimal method is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of the fluorogenic substrate N-d-Biotinyl-7-amino-4-methylcoumarin with alternative quantitative techniques, supported by experimental data and detailed protocols.
This guide will delve into the specifics of this compound for fluorometric biotinidase activity assays and compare its utility with established methods for general biotin quantification: the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and the fluorescence quenching assay using biotin-4-fluorescein.
Performance Comparison of Quantitative Biotin Assays
The selection of a quantitative assay hinges on its intended application. The this compound assay is specifically designed to measure the activity of biotinidase, the enzyme responsible for recycling biotin. In contrast, the HABA and fluorescence quenching assays are employed to determine the concentration of biotin itself, often to quantify the degree of biotinylation of proteins or other molecules.
| Assay Principle | Key Application | Advantages | Limitations | Reported Performance Metrics |
| This compound (Fluorometric) | Measurement of biotinidase enzyme activity | High sensitivity and specificity for biotinidase activity.[1] | Indirect measure of biotin levels; primarily for enzyme kinetics and deficiency diagnosis. | Sensitivity: 100%[2][1] Specificity: 97%[2][1] |
| HABA Assay (Colorimetric) | Quantification of biotinylated proteins | Simple, inexpensive, and widely used.[3] | Lower sensitivity, susceptible to interference from colored compounds, and potential for underestimation due to steric hindrance.[3][4] | Dynamic Range: Typically in the micromolar range.[3] |
| Biotin-4-Fluorescein Quenching Assay (Fluorometric) | Quantification of available biotin binding sites on avidin (B1170675)/streptavidin | High sensitivity, suitable for quantifying biotin binding capacity.[5][6] | Requires a fluorometer; the signal is inversely proportional to biotin concentration. | Detection Limit: Can detect down to the nanomolar range. |
| N-Biotinyl-p-aminobenzoic acid (B-PABA) Assay (Colorimetric) | Measurement of biotinidase enzyme activity | Well-established colorimetric method.[5][6][7] | Lower sensitivity and specificity compared to fluorometric methods.[2][1] | Sensitivity: 90.5%[2][1] Specificity: 93.7%[2][1] |
Experimental Protocols
This compound Biotinidase Activity Assay (Fluorometric)
This protocol is adapted from methodologies used for the diagnosis of biotinidase deficiency.
Materials:
-
This compound substrate solution
-
Sample (e.g., serum, plasma, or tissue homogenate)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 6.0)
-
7-amino-4-methylcoumarin (AMC) standard
-
Microplate fluorometer (Excitation: ~365 nm, Emission: ~450 nm)
-
96-well black microplates
Procedure:
-
Prepare a standard curve using known concentrations of AMC in the assay buffer.
-
In a 96-well black microplate, add a specific volume of the sample to each well.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).
-
Measure the fluorescence intensity using a microplate fluorometer at the specified wavelengths.
-
Calculate the biotinidase activity in the samples by comparing their fluorescence readings to the AMC standard curve. The activity is typically expressed as nmol of AMC produced per minute per milliliter of sample (nmol/min/mL).
HABA Assay for Biotin Quantification (Colorimetric)
This protocol is a general guideline based on commercially available kits.
Materials:
-
HABA/Avidin solution
-
Biotinylated sample
-
Phosphate-buffered saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well clear microplates
Procedure:
-
Prepare a standard curve using known concentrations of free biotin.
-
Add the HABA/Avidin solution to a cuvette or microplate well and measure the initial absorbance at 500 nm.
-
Add the biotinylated sample or biotin standard to the HABA/Avidin solution.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the biotin to displace the HABA from the avidin.
-
Measure the final absorbance at 500 nm.
-
The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculate the biotin concentration in the sample by comparing the change in absorbance to the biotin standard curve.
Biotin-4-Fluorescein Fluorescence Quenching Assay
This protocol outlines the principle of a competitive fluorescence quenching assay.
Materials:
-
Biotin-4-fluorescein
-
Streptavidin or Avidin
-
Biotinylated sample
-
Assay buffer (e.g., PBS)
-
Fluorometer
-
Black microplates
Procedure:
-
Prepare a solution of streptavidin or avidin in the assay buffer.
-
Add a fixed amount of biotin-4-fluorescein to the streptavidin/avidin solution. This will result in quenching of the fluorescein (B123965) fluorescence.
-
Add varying concentrations of the biotinylated sample or free biotin standards to the mixture.
-
The biotin in the sample will compete with biotin-4-fluorescein for binding to streptavidin/avidin, leading to a displacement of biotin-4-fluorescein and a subsequent increase in fluorescence.
-
Measure the fluorescence intensity.
-
The increase in fluorescence is proportional to the concentration of biotin in the sample.
-
Create a standard curve by plotting the fluorescence intensity against the known concentrations of the biotin standards.
-
Determine the biotin concentration in the sample from the standard curve.
Visualizing the Biotin Recycling Pathway
The activity of biotinidase, measured using this compound, is a critical step in the cellular biotin cycle. This pathway ensures a continuous supply of free biotin for essential metabolic reactions.
Caption: The Biotin Recycling Pathway.
Newborn Screening and Disease Diagnosis Workflow
The measurement of biotinidase activity is a cornerstone of newborn screening programs to detect biotinidase deficiency, an inherited metabolic disorder. A typical workflow involves a multi-tiered approach.
Caption: Newborn Screening Workflow for Biotinidase Deficiency.
References
- 1. dmbj.org.rs [dmbj.org.rs]
- 2. Comparison of Spectrophotometric and Fluorimetric Methods in Evaluation of Biotinidase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 1. [The biotin cycle]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. astoria-pacific.com [astoria-pacific.com]
- 5. Biotinidase Deficiency: Biotinidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 6. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotinidase Deficiency [research.njms.rutgers.edu]
N-d-Biotinyl-7-amino-4-methylcoumarin: A Superior Fluorometric Approach to Biotinidase Activity Assessment
A detailed comparison of N-d-Biotinyl-7-amino-4-methylcoumarin-based fluorometric assays and traditional colorimetric methods for the quantification of biotinidase activity, tailored for researchers, scientists, and drug development professionals.
In the realm of metabolic research and clinical diagnostics, accurate measurement of biotinidase activity is crucial for the diagnosis and management of biotinidase deficiency, an inherited metabolic disorder. While traditional colorimetric assays have long been the standard, the advent of fluorometric substrates, particularly this compound, has marked a significant advancement in the field. This guide provides an in-depth comparison of these two methodologies, highlighting the distinct advantages of the fluorometric approach through supporting data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Superior Performance of Fluorometric Assays
The core advantage of using this compound lies in its enhanced sensitivity and specificity compared to colorimetric methods.[1][2] Fluorometric assays can detect lower levels of enzyme activity with greater precision, a critical factor in the early and accurate diagnosis of biotinidase deficiency.[2][3]
A study comparing the two methods demonstrated that the fluorometric assay exhibited 100% sensitivity and 97% specificity, whereas the spectrophotometric (colorimetric) method showed 90.5% sensitivity and 93.7% specificity.[1][2] This indicates that the fluorometric method is more reliable in correctly identifying individuals with the disorder and less prone to false-negative results.[1]
| Performance Metric | Fluorometric Assay (this compound) | Colorimetric Assay (N-biotinyl-p-aminobenzoate) | Reference |
| Sensitivity | 100% | 90.5% | [1][2] |
| Specificity | 97% | 93.7% | [1][2] |
| Positive Predictive Value | 95.5% | Lower than fluorometric | [1] |
| Negative Predictive Value | 100% | Lower than fluorometric | [1] |
| Area Under ROC Curve | 0.960 ± 0.025 | 0.927 ± 0.041 | [1] |
Table 1: Comparative Performance of Fluorometric and Colorimetric Biotinidase Assays. The data clearly illustrates the superior diagnostic accuracy of the fluorometric method.
Unveiling the Mechanisms: A Visual Guide
The fundamental difference between the two assays lies in their reaction principles and the nature of the detected product.
Fluorometric Assay Principle
The fluorometric assay utilizes the substrate this compound. In its native state, this compound is non-fluorescent. Biotinidase cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[4][5] The intensity of the fluorescence, measured at an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm, is directly proportional to the biotinidase activity.[5]
Caption: Fluorometric assay workflow for biotinidase activity.
Colorimetric Assay Principle
The traditional colorimetric method employs N-biotinyl-p-aminobenzoate (B-PAB) as the substrate.[6][7] Biotinidase hydrolyzes B-PAB to release biotin and p-aminobenzoic acid (PABA).[6][8] PABA is then subjected to a diazotization reaction, followed by coupling with N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a colored azo dye.[6][7][8] The intensity of the resulting purple color, measured spectrophotometrically at around 550 nm, corresponds to the enzyme's activity.[7][8]
Caption: Colorimetric assay workflow for biotinidase activity.
Detailed Experimental Protocols
Fluorometric Assay using this compound
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and sample types.
Materials:
-
This compound substrate solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Cell or tissue lysate, serum, or plasma sample
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the assay buffer and bring all reagents to room temperature.
-
Add the cell lysate or biological sample to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to each well. The final concentration of the substrate typically ranges from 20-50 µM.[5]
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours), ensuring it is protected from light to prevent photobleaching of the fluorophore.[5]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[5]
-
The amount of liberated 7-amino-4-methylcoumarin, and thus the fluorescence intensity, is directly proportional to the biotinidase activity in the sample.
Colorimetric Assay using N-biotinyl-p-aminobenzoate
This protocol outlines the key steps for a standard colorimetric biotinidase assay.
Materials:
-
N-biotinyl-p-aminobenzoate (B-PAB) substrate
-
Buffer A solution (e.g., phosphate (B84403) buffer)
-
Serum or plasma sample
-
Trichloroacetic acid (TCAA) solution (e.g., 30% v/v)
-
Sodium nitrite (B80452) solution
-
Ammonium (B1175870) sulfamate (B1201201) solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution
-
Spectrophotometer or microplate reader
Procedure:
-
Place 50 µL of the serum sample into a test tube.[6]
-
Add 950 µL of Buffer A solution containing the B-PAB substrate to the test tube and vortex.[6]
-
Incubate the mixture at 37°C for 30 minutes to allow for the enzymatic reaction.[6][9]
-
Stop the reaction by adding 100 µL of 30% (v/v) TCAA.[6]
-
Centrifuge the tube at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[6]
-
To the supernatant, sequentially add the color-developing reagents: sodium nitrite, followed by ammonium sulfamate (to remove excess nitrite), and finally NED.[6][8]
-
Allow the color to develop, resulting in a pinkish/purple azo dye.[6]
-
Measure the absorbance of the solution at approximately 550 nm using a spectrophotometer.[7][8]
-
The intensity of the color is directly proportional to the amount of PABA released, which reflects the biotinidase activity.[7]
Practical Considerations and Limitations
While the fluorometric assay offers significant advantages, there are practical aspects to consider. The substrate this compound can be more expensive than its colorimetric counterpart.[1] Additionally, fluorophores can be sensitive to environmental factors such as pH and temperature, which necessitates careful control during the assay.[3]
Colorimetric assays, despite their lower sensitivity, are often simpler and more cost-effective, making them suitable for routine screening in resource-limited settings.[3] However, they are more susceptible to interference from other substances present in biological samples, which can lead to a higher rate of false-positive results.[10][11] Specifically, the presence of other primary aromatic amines can interfere with the color development step.[11][12]
Conclusion
The adoption of this compound for fluorometric biotinidase assays represents a substantial improvement over traditional colorimetric methods. The enhanced sensitivity, specificity, and overall diagnostic accuracy make it the preferred choice for research and clinical applications where precise quantification of biotinidase activity is paramount. While cost and procedural nuances exist, the benefits of reduced ambiguity in results and improved diagnostic confidence position the fluorometric assay as the superior methodology for advancing our understanding and management of biotinidase-related disorders.
References
- 1. Comparison of Spectrophotometric and Fluorimetric Methods in Evaluation of Biotinidase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 4. This compound | 191223-35-5 | FB152327 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Biotinidase Activity in Serum by Digital Imaging Colorimetry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astoria-pacific.com [astoria-pacific.com]
- 8. tulipgroup.com [tulipgroup.com]
- 9. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accurate determination of Biotinidase activity in serum by HPLC and its utilization as second tier test for the confirmation of initial positive newborn screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Story of Biotinidase Deficiency and Its Introduction into Newborn Screening: The Role of Serendipity [mdpi.com]
comparing fluorescence intensity of N-d-Biotinyl-7-amino-4-methylcoumarin to other coumarin derivatives
For researchers, scientists, and professionals in drug development, selecting the appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of the fluorescence properties of N-d-Biotinyl-7-amino-4-methylcoumarin and other commonly used coumarin (B35378) derivatives. Due to the limited availability of published data on the specific fluorescence properties of this compound, this guide will draw comparisons based on its parent compound, 7-amino-4-methylcoumarin (B1665955) (AMC), and other relevant derivatives.
Quantitative Comparison of Coumarin Derivatives
The fluorescence intensity of a compound is determined by its molar extinction coefficient (ε), which indicates how strongly it absorbs light at a specific wavelength, and its quantum yield (Φ), the efficiency of converting absorbed light into emitted light. The table below summarizes these key photophysical properties for several coumarin derivatives.
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| 7-Amino-4-methylcoumarin (AMC) | 345 - 351 | 430 - 445[1] | ~17,800 (for an AMC-peptide conjugate in EtOH)[2] | ~0.5 (in Ethanol)[3] | Ethanol/Buffer |
| 7-Hydroxy-4-methylcoumarin | 360 | 448 | Not readily available | 0.25 - 0.32 (for substituted derivatives in PBS)[4] | PBS |
| Coumarin 1 | 375 | 446[5] | 23,500 (in Ethanol)[6] | 0.50 - 0.73 (in Ethanol)[6] | Ethanol |
| 7-Diethylamino-4-methylcoumarin | 375 | 445 | Not readily available | ~0.5 (in Ethanol)[3] | Ethanol |
| Knightletin (6-Hydroxy-7-amino-4-methylcoumarin) | Not specified | Not specified | Not readily available | 0.81 (in Methanol)[4] | Methanol |
Note: The fluorescence properties of coumarin dyes are highly sensitive to their molecular structure and the solvent environment. The data presented here are compiled from various sources and should be considered as representative values.
Experimental Protocol: Comparative Analysis of Fluorescence Intensity
To objectively compare the fluorescence intensity of different coumarin derivatives, a standardized experimental protocol is essential. The following method outlines the determination of the relative fluorescence quantum yield, a key indicator of fluorescence brightness.
Objective: To determine the relative fluorescence quantum yield of a test coumarin derivative compared to a standard reference.
Materials:
-
Test coumarin derivative (e.g., this compound)
-
Reference standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopy-grade solvents (e.g., ethanol, PBS)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Calibrated pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test and reference compounds in the chosen solvent at a concentration of approximately 1 mM.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the test and reference compounds with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the reference standard. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the reference standard.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the excitation maximum of the reference standard.
-
Record the fluorescence emission spectrum for each dilution of the test and reference compounds. Ensure that the same instrument settings (e.g., excitation and emission slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test and reference compounds.
-
The slope of the resulting linear fit is the gradient (Grad).
-
Calculate the relative quantum yield (Φ_test) of the test compound using the following equation:
Φ_test = Φ_ref * (Grad_test / Grad_ref) * (η_test² / η_ref²)
Where:
-
Φ_ref is the quantum yield of the reference standard.
-
Grad_test and Grad_ref are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test and reference compounds, respectively.
-
η_test and η_ref are the refractive indices of the solvents used for the test and reference compounds, respectively. If the same solvent is used, this term cancels out.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the fluorescence intensity of coumarin derivatives.
Caption: A flowchart outlining the key stages for determining the relative fluorescence quantum yield of a test compound.
Signaling Pathway and Application Context
While this compound itself is not directly involved in a specific signaling pathway, its utility arises from its structure. The biotin (B1667282) moiety allows it to act as a substrate for biotinidase, an enzyme crucial for biotin metabolism. Cleavage of the biotin group by biotinidase releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). This principle is harnessed in enzyme assays to quantify biotinidase activity. A decrease in fluorescence intensity would indicate inhibition of the enzyme.
The diagram below illustrates this enzymatic reaction and its application in a hypothetical drug screening scenario.
Caption: The enzymatic cleavage of the biotinylated coumarin substrate by biotinidase, leading to a fluorescent signal, and its application in screening for enzyme inhibitors.
References
A Comparative Guide to N-d-Biotinyl-7-amino-4-methylcoumarin and its Alternatives for Biotinidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of N-d-Biotinyl-7-amino-4-methylcoumarin (BAMC), a fluorescent substrate used for the determination of biotinidase activity. Biotinidase is a crucial enzyme responsible for recycling the vitamin biotin (B1667282). Deficient biotinidase activity leads to an inherited metabolic disorder with serious neurological and cutaneous consequences. Accurate measurement of biotinidase activity is therefore essential for the diagnosis and monitoring of this condition.
This document objectively compares the performance of BAMC with its primary alternatives, providing available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biochemical processes.
Overview of Biotinidase Assays
Biotinidase activity is typically measured by quantifying the rate of cleavage of a synthetic biotin conjugate. The most common assays utilize either fluorometric or colorimetric detection methods.
-
Fluorometric Assays: These assays employ substrates that release a fluorescent molecule upon enzymatic cleavage by biotinidase. This compound (BAMC) and Biotinyl-6-aminoquinoline (B1208879) are two such substrates. The increase in fluorescence over time is directly proportional to the biotinidase activity.
-
Colorimetric Assays: These methods use a substrate that, after enzymatic cleavage, produces a chromophore that can be quantified by spectrophotometry. The most widely used colorimetric substrate is N-biotinyl-p-aminobenzoate (B-PABA).
Comparison of Biotinidase Substrates
While this compound is a recognized substrate for fluorometric biotinidase assays, detailed public-domain data on its kinetic parameters (Km and Vmax) are limited. However, a comparison can be drawn based on the principles of the assays and data available for its alternatives.
| Feature | This compound (BAMC) | Biotinyl-6-aminoquinoline | N-biotinyl-p-aminobenzoate (B-PABA) |
| Assay Type | Fluorometric | Fluorometric | Colorimetric |
| Detection Principle | Enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin. | Enzymatic cleavage releases the fluorescent 6-aminoquinoline. | Enzymatic cleavage releases p-aminobenzoic acid, which is then chemically derivatized to produce a colored azo dye. |
| Sensitivity | High (expected) | High[1] | Moderate |
| Specificity | High (expected) | Reportedly more specific than B-PABA[1] | Can be prone to interference from other aromatic amines. |
| Kinetic Parameters | |||
| Km (Michaelis Constant) | Data not readily available in public literature. | Michaelis constants have been measured[1]. | Data available, though can vary with assay conditions. |
| Vmax (Maximum Velocity) | Data not readily available in public literature. | Maximum velocity can be determined by extrapolation[1]. | Data available. |
| Advantages | Direct fluorescence measurement, likely high sensitivity. | High sensitivity and specificity[1]. | Well-established method, reagents are commercially available. |
| Disadvantages | Limited publicly available kinetic data and detailed protocols. | Requires synthesis of the substrate. | Indirect measurement requiring a secondary chemical reaction, lower sensitivity compared to fluorometric methods, potential for interference. |
Experimental Protocols
Fluorometric Assay using Biotinyl-6-aminoquinoline
This protocol is based on the method described by Hayakawa et al.[2].
Materials:
-
Biotinyl-6-aminoquinoline (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.0)
-
Serum or plasma sample
-
Fluorometer with excitation at 350 nm and emission at 550 nm[1]
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of biotinyl-6-aminoquinoline in a suitable solvent (e.g., DMSO).
-
Dilute the substrate stock solution to the desired final concentration in phosphate buffer.
-
Add the serum or plasma sample to the substrate solution to initiate the enzymatic reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Measure the increase in fluorescence at 550 nm over time using a fluorometer. The excitation wavelength should be set to 350 nm[1].
-
The rate of fluorescence increase is proportional to the biotinidase activity in the sample.
Colorimetric Assay using N-biotinyl-p-aminobenzoate (B-PABA)
This protocol is based on established methods for newborn screening and diagnostic confirmation[3].
Materials:
-
N-biotinyl-p-aminobenzoate (B-PABA) substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.0)
-
Serum, plasma, or dried blood spot sample
-
Trichloroacetic acid (TCA) solution to stop the reaction
-
Sodium nitrite (B80452) solution
-
Ammonium (B1175870) sulfamate (B1201201) solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~550 nm
Procedure:
-
Incubate the sample (serum, plasma, or an eluate from a dried blood spot) with the B-PABA substrate solution in phosphate buffer at 37°C.
-
After a defined incubation period, stop the enzymatic reaction by adding TCA solution. This also precipitates proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
To the supernatant containing the liberated p-aminobenzoic acid (PABA), add sodium nitrite to form a diazonium salt.
-
Add ammonium sulfamate to remove excess nitrite.
-
Add NED solution to couple with the diazonium salt, forming a colored azo dye.
-
Measure the absorbance of the resulting colored solution at approximately 550 nm.
-
The amount of color produced is proportional to the biotinidase activity in the original sample.
Visualizing the Biochemical Pathways and Workflows
Biotinidase Enzymatic Reaction
The fundamental reaction catalyzed by biotinidase is the hydrolysis of biocytin (B1667093) (N-biotinyl-L-lysine) or other biotin amides to release free biotin and the corresponding amine. The assays described here use synthetic substrates that mimic this natural process.
Caption: Enzymatic cleavage of synthetic substrates by biotinidase.
Experimental Workflow for Fluorometric Biotinidase Assay
The workflow for a fluorometric assay is generally more direct than a colorimetric assay.
Caption: General workflow for a fluorometric biotinidase assay.
Experimental Workflow for Colorimetric Biotinidase Assay
The colorimetric assay involves additional steps for color development after the enzymatic reaction.
Caption: General workflow for a colorimetric biotinidase assay.
Conclusion
This compound is a valuable tool for the fluorometric determination of biotinidase activity. While detailed kinetic data for BAMC is not as readily available in the public domain as for some of its alternatives, fluorometric assays, in general, offer advantages in terms of sensitivity and a more direct measurement compared to colorimetric methods. The choice of substrate will ultimately depend on the specific requirements of the assay, including the need for high sensitivity, the availability of reagents and instrumentation, and the potential for interfering substances in the sample matrix. Further research to characterize the kinetic properties of BAMC would be beneficial for its broader adoption and for more direct comparisons with other available substrates.
References
- 1. Improved high-performance liquid chromatographic determination of biotinidase activity with biotinyl-6-aminoquinoline as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of biotinidase activity with biotinyl-6-aminoquinoline as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newborn Screening for Biotinidase Deficiency. The Experience of a Regional Center in Italy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-d-Biotinyl-7-amino-4-methylcoumarin: A Step-by-Step Guide
Proper disposal of N-d-Biotinyl-7-amino-4-methylcoumarin is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this fluorescent substrate in accordance with safety guidelines. The following information is synthesized from safety data sheets for structurally related compounds and general laboratory safety protocols.
Chemical and Physical Properties
For safe handling and disposal, it is essential to be aware of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₃N₃O₄S[1][2][3] |
| Molecular Weight | 401.48 g/mol [1][2][3] |
| Appearance | Solid (assumed) |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2A, STOT SE 3[4][5] |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Gloves: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use.[4][5]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[4][5]
-
Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH (US) or EN 143 (EU) approved particle respirator.[4][5]
2. Handling and Waste Collection:
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
For disposal, collect the waste material in a suitable, closed container.[4][5]
-
Sweep up any spilled solid material without creating dust and place it into the designated waste container.[4][5]
3. Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[4]
-
Do not let the product enter drains.[4]
-
Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[4]
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[4]
-
Ensure adequate ventilation.[4]
-
Avoid breathing vapors, mist, or gas.[4]
-
Pick up and arrange disposal without creating dust.[4]
-
Sweep up and shovel the spilled material into a suitable, closed container for disposal.[4][5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-d-Biotinyl-7-amino-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals: Your Go-To Resource for Laboratory Safety and Chemical Handling
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of N-d-Biotinyl-7-amino-4-methylcoumarin. By following these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
A crucial first step in safely handling this compound involves the use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Usage Notes |
| Eye and Face | Safety Glasses | Must have side shields or be of a wraparound design to protect against splashes.[1] |
| Chemical Splash Goggles | Required when there is a risk of splashing.[1] | |
| UV Protection | Use UV-blocking safety glasses or work behind a UV-protective screen, especially when working with the fluorescent properties of the compound.[2] | |
| Hand | Disposable Gloves | Nitrile gloves are the minimum requirement for incidental contact.[3] They should be removed and replaced immediately after any contact with the chemical. |
| Double Gloving | Consider wearing two pairs of nitrile gloves for added protection during direct handling.[3] | |
| Body | Laboratory Coat | A standard cotton or poly-cotton lab coat is required for all laboratory work to protect skin and clothing.[1][3] |
| Respiratory | Fume Hood | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
| Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[4] | |
| Footwear | Closed-toe Shoes | Required for all personnel in the laboratory to protect against spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is critical for both safety and experimental consistency.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust when handling the solid form of the compound.[4]
-
Use a spatula for transferring the solid and avoid direct contact.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling Procedures:
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. Based on the hazardous nature of its 7-amino-4-methylcoumarin (B1665955) component, which can cause skin, eye, and respiratory irritation, all waste should be treated as hazardous.[4]
1. Waste Segregation:
-
Solid Waste: Collect any unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads, contaminated paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Place all solutions containing this compound into a designated, sealed, and clearly labeled hazardous liquid waste container. Do not empty into drains.[4]
-
Contaminated Sharps: Any sharps (e.g., pipette tips, needles) contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of in the regular trash.[5]
2. Waste Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
